molecular formula C10H16O2 B1615606 1,6-Cyclodecanedione CAS No. 38734-05-3

1,6-Cyclodecanedione

Cat. No.: B1615606
CAS No.: 38734-05-3
M. Wt: 168.23 g/mol
InChI Key: KBSGQTAYVRWUEO-UHFFFAOYSA-N
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Description

1,6-Cyclodecanedione (CAS 38734-05-3) is a macrocyclic diketone with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. This compound is a valuable building block in organic synthesis and chemical research. Its structure features two carbonyl groups separated by a methylene chain, making it a substrate for studying transannular reactions, particularly intramolecular aldol condensations that can form complex bicyclic frameworks like hydroazulenones. Research into its conformational analysis and photochemical reactivity has been conducted, revealing that its reactivity is highly dependent on molecular conformation. The compound has a boiling point of approximately 295.9°C at 760 mmHg and a flash point of around 110.4°C. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38734-05-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

cyclodecane-1,6-dione

InChI

InChI=1S/C10H16O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-8H2

InChI Key

KBSGQTAYVRWUEO-UHFFFAOYSA-N

SMILES

C1CCC(=O)CCCCC(=O)C1

Canonical SMILES

C1CCC(=O)CCCCC(=O)C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Cyclodecanedione: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Cyclodecanedione is a macrocyclic diketone characterized by a ten-membered carbon ring with two carbonyl groups located at the 1 and 6 positions.[1] This medium-sized ring structure presents unique conformational properties and serves as a valuable intermediate in organic synthesis. Its strategic placement of functional groups allows for a variety of chemical transformations, most notably intramolecular reactions to form bicyclic systems. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key reactions of this compound, tailored for professionals in chemical research and drug development.

Chemical Structure and Properties

This compound is a saturated cyclic dione with the molecular formula C10H16O2. The ten-membered ring provides significant conformational flexibility, influencing its reactivity.

Physicochemical and Computed Properties

The following tables summarize the key identifiers and computed physicochemical properties for this compound. Experimental data for properties such as melting and boiling points are not consistently available in publicly accessible databases, but thermodynamic data may be available through specialized subscription services like the NIST/TRC Web Thermo Tables.[2][3]

IdentifierValue
CAS Number 38734-05-3[3]
Molecular Formula C10H16O2[3]
Molecular Weight 168.23 g/mol [3]
IUPAC Name Cyclodecane-1,6-dione
Canonical SMILES C1CCC(=O)CCCCC(=O)C1
InChI Key KBSGQTAYVRWUEO-UHFFFAOYSA-N[3]
Computed PropertyValue
Topological Polar Surface Area 34.1 Ų
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Complexity 137
Spectroscopic Characterization
SpectroscopyExpected Features
Infrared (IR) A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ characteristic of a ketone C=O stretch.[4] The spectrum would also feature C-H stretching absorptions for sp³ hybridized carbons around 2850-3000 cm⁻¹.[5][6]
¹H NMR The proton NMR spectrum is anticipated to show complex multiplets in the upfield region, likely between 1.5-3.0 ppm. The protons alpha to the carbonyl groups would be the most deshielded.[7][8]
¹³C NMR The carbon NMR spectrum would show a distinct signal for the carbonyl carbons in the downfield region, typically around 200-220 ppm.[9][10] Other sp³ hybridized carbons in the ring would appear at higher field strengths.[11]

Synthesis of this compound

The primary route for synthesizing this compound is through the intramolecular acyloin condensation of a C10 dicarboxylic acid ester, such as diethyl decanedioate (diethyl sebacate).[12] This reductive coupling reaction is particularly effective for forming medium to large-sized rings.[1][13]

Experimental Protocol: Intramolecular Acyloin Condensation

This protocol is based on the general principles of the acyloin condensation for the formation of cyclic α-hydroxy ketones.[1][12][14]

Materials:

  • Diethyl decanedioate

  • Metallic sodium

  • Anhydrous, aprotic solvent (e.g., toluene, xylene)[1]

  • Trimethylchlorosilane (for Rühlmann modification, optional but recommended)[13][15]

  • Inert gas (e.g., argon or nitrogen)

  • Apparatus for reflux under an inert atmosphere

Procedure:

  • Setup: A multi-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and an inlet for inert gas. The entire apparatus must be thoroughly dried to exclude moisture.

  • Reaction Initiation: The flask is charged with the anhydrous solvent and clean, finely cut metallic sodium. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.

  • Ester Addition: A solution of diethyl decanedioate in the same anhydrous solvent is added dropwise to the refluxing sodium dispersion over several hours. The reaction is highly sensitive to concentration, and high dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization.

  • Rühlmann Modification: To improve yields and prevent side reactions like the Dieckmann condensation, trimethylchlorosilane is included in the reaction mixture. It traps the enediolate intermediate as a more stable bis-silyloxy derivative.[13][15]

  • Workup: After the addition is complete, the reaction mixture is cooled. Excess sodium is carefully quenched, typically with a short-chain alcohol followed by water. If the Rühlmann modification was used, the bis-silyloxy ether is hydrolyzed with aqueous acid to yield the acyloin (an α-hydroxy ketone).

  • Oxidation: The resulting cyclic acyloin is then oxidized to the desired this compound using standard oxidizing agents (e.g., chromium-based reagents or Swern oxidation).

  • Purification: The final product is purified by distillation under reduced pressure or by column chromatography.

Reactivity and Applications

A key reaction of this compound is its base-catalyzed intramolecular aldol condensation, which leads to the formation of a bicyclic product.[16][17] This transformation is a powerful method for constructing fused ring systems.

Reaction Pathway: Intramolecular Aldol Condensation

Treatment of this compound with a base, such as sodium carbonate, initiates an intramolecular aldol condensation.[16][18] The process involves the formation of an enolate which then acts as a nucleophile, attacking the other carbonyl group within the same molecule.[19][20][21] The resulting aldol addition product readily undergoes dehydration to form the more stable α,β-unsaturated ketone, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[16]

chemical_synthesis cluster_synthesis Synthesis of this compound cluster_reaction Intramolecular Aldol Condensation start Diethyl Decanedioate intermediate Cyclic Acyloin (α-hydroxy ketone) start->intermediate 1. Na, Toluene (reflux) 2. H₃O⁺ product This compound intermediate->product Oxidation reactant This compound final_product 2,3,5,6,7,8-hexahydroazulen-4(1H)-one reactant->final_product Base (e.g., Na₂CO₃) - H₂O

Synthetic pathway and key reaction of this compound.
Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation

This protocol outlines the general procedure for the intramolecular aldol condensation of this compound.[16]

Materials:

  • This compound

  • A suitable base (e.g., sodium carbonate, sodium hydroxide)

  • A suitable solvent (e.g., ethanol, water, or a mixture)

  • Apparatus for heating and stirring

Procedure:

  • Dissolution: this compound is dissolved in the chosen solvent in a round-bottom flask equipped with a stirrer and a condenser.

  • Base Addition: An aqueous or alcoholic solution of the base is added to the solution of the diketone.

  • Reaction: The mixture is heated to reflux and stirred for a specified period to ensure the completion of the condensation and subsequent dehydration. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The pH is adjusted to neutral, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one, is then purified, typically by column chromatography or crystallization.

References

An In-depth Technical Guide to the Synthesis of 1,6-Cyclodecanedione from Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,6-cyclodecanedione, a valuable macrocyclic diketone. The primary focus of this document is the well-established acyloin condensation of C10 dicarboxylic acid esters, a robust method for the formation of ten-membered ring structures. This guide includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and reaction mechanism to aid researchers in the successful preparation of this compound.

Synthesis of this compound via Acyloin Condensation

The intramolecular acyloin condensation of a suitable C10 diester, such as diethyl decanedioate (also known as diethyl sebacate), is a classical and highly effective method for the synthesis of this compound.[1] This reductive coupling of two carboxylic esters is carried out using metallic sodium in an aprotic solvent with a high boiling point, such as toluene or xylene.[2][3] The reaction proceeds through a 1,2-diketone intermediate which is then reduced to a sodium enediolate. Subsequent neutralization yields the α-hydroxy ketone, which in this case is a precursor to this compound. The acyloin condensation is particularly well-suited for the formation of 10-membered and larger rings.[1]

To enhance the yield of the acyloin condensation, the Ruhlmann modification is often employed. This involves the use of a trapping agent, such as trimethylsilyl chloride, which reacts with the intermediate enediolate to form a more stable disilyl diether. This intermediate can then be hydrolyzed to the desired acyloin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via acyloin condensation.

ParameterStep 1: Acyloin Condensation
Starting Material Diethyl decanedioate (Diethyl sebacate)
Key Reagents Sodium metal, Toluene (anhydrous)
Solvent Toluene (anhydrous)
Reaction Temperature Reflux (approx. 111 °C)
Reaction Time 4-6 hours
Typical Yield 60-95% for 10-20 membered rings[2]
Experimental Protocol: Synthesis of this compound via Acyloin Condensation

This protocol is adapted from established procedures for acyloin condensation.

Materials:

  • Diethyl decanedioate

  • Sodium metal

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is flushed with dry nitrogen.

  • Anhydrous toluene and freshly cut sodium metal are added to the flask.

  • The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • A solution of diethyl decanedioate in anhydrous toluene is added dropwise from the dropping funnel over several hours. The reaction is exothermic, and a color change is typically observed.

  • After the addition is complete, the reaction mixture is stirred at reflux for an additional 4-6 hours.

  • The mixture is then cooled to room temperature, and any unreacted sodium is carefully quenched by the slow addition of methanol.

  • The resulting mixture is acidified with concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude α-hydroxy ketone precursor.

  • The crude product is then oxidized in a subsequent step (not detailed here) to afford this compound.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Acyloin Condensation cluster_1 Step 2: Oxidation Diethyl Decanedioate Diethyl Decanedioate This compound Precursor (Acyloin) This compound Precursor (Acyloin) Diethyl Decanedioate->this compound Precursor (Acyloin) This compound This compound This compound Precursor (Acyloin)->this compound

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism: Acyloin Condensation

G Diester Diester Radical Anion Radical Anion Diester->Radical Anion + Na Dianion Dianion Radical Anion->Dianion Dimerization 1,2-Diketone 1,2-Diketone Dianion->1,2-Diketone - 2 R'O- Enediolate Enediolate 1,2-Diketone->Enediolate + 2 Na Enediol Enediol Enediolate->Enediol + 2 H+ Acyloin (α-hydroxy ketone) Acyloin (α-hydroxy ketone) Enediol->Acyloin (α-hydroxy ketone) Tautomerization

Caption: Simplified mechanism of the intramolecular acyloin condensation.

Alternative Synthetic Route: The Thorpe-Ziegler Reaction

An alternative approach for the synthesis of large-ring ketones is the Thorpe-Ziegler reaction.[4] This method involves the intramolecular cyclization of a dinitrile in the presence of a strong, non-hydrolytic base to form a cyclic α-cyano enamine. Subsequent acidic hydrolysis and decarboxylation yield the desired cyclic ketone. While the acyloin condensation is generally preferred for 10-membered rings, the Thorpe-Ziegler reaction provides a viable alternative, particularly for larger ring systems.[4]

Conclusion

The synthesis of this compound is most effectively achieved through the intramolecular acyloin condensation of diethyl decanedioate. This method, particularly with the Ruhlmann modification, offers good to excellent yields for the formation of this 10-membered macrocyclic diketone. The provided experimental protocol and visualizations serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. Further investigation into alternative routes such as the Thorpe-Ziegler reaction may also be warranted depending on the availability of starting materials and desired scale of synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,6-cyclodecanedione, a key organic compound with applications in chemical synthesis and materials science. In the absence of readily available experimental spectra, this document presents predicted data based on established spectroscopic principles, alongside generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and empirical correlations, offering a valuable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₂-C=O (α-protons)2.2 - 2.5Triplet (t)
-CH₂-CH₂-C=O (β-protons)1.6 - 1.9Multiplet (m)
-CH₂-CH₂-CH₂- (γ, δ-protons)1.3 - 1.6Multiplet (m)

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and multiplicities may vary depending on the solvent and the conformational flexibility of the ten-membered ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)205 - 220
-CH₂-C=O (α-carbon)35 - 45
-CH₂-CH₂-C=O (β-carbon)20 - 30
-CH₂-CH₂-CH₂- (γ, δ-carbons)20 - 30

Note: The spectrum is typically recorded with proton decoupling, resulting in singlet peaks for each carbon environment.

Table 3: Predicted IR Spectroscopic Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ketone)1705 - 1725Strong
C-H (Aliphatic)2850 - 2960Medium to Strong
C-C800 - 1300Weak to Medium

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
168Molecular Ion (M⁺)
140Loss of CO (M⁺ - 28)
125Loss of C₃H₇ (M⁺ - 43)
98McLafferty Rearrangement Product
84Cleavage product
55Acylium ion fragment

Note: The fragmentation pattern of cyclic ketones can be complex. The listed fragments represent plausible pathways based on the structure of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

2.1.2 ¹H NMR Spectroscopy

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

2.1.3 ¹³C NMR Spectroscopy

  • Follow the same sample preparation and initial instrument setup as for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

  • Set an appropriate relaxation delay (d1) of 1-2 seconds for qualitative spectra.[2] For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.[2]

  • Process the data similarly to the ¹H NMR spectrum.

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean.

  • Place a small amount of solid this compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition

  • Record a background spectrum of the empty ATR setup.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

2.3.1 Sample Preparation

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution to a final concentration of about 10-100 µg/mL.[3]

  • If any precipitate is present, the solution must be filtered.[3]

2.3.2 Data Acquisition (Electron Ionization - EI)

  • Introduce the sample into the ion source of the mass spectrometer. In EI-MS, the sample is vaporized by heating in a vacuum.[4]

  • The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[4][5]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[4]

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR) Sample->Solid_Sample Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Solid_Sample->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,6-cyclodecanedione, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data for this compound in their work.

Introduction to this compound

This compound is a cyclic organic compound with the chemical formula C₁₀H₁₆O₂. It belongs to the class of diketones and is characterized by a ten-membered carbon ring containing two ketone functional groups at the 1 and 6 positions. This structure makes it a subject of interest in various fields of organic chemistry, including conformational analysis and as a precursor in the synthesis of more complex molecules. A precise understanding of its physical properties is fundamental for its application and manipulation in a laboratory setting.

Physical Properties

The determination of a compound's melting and boiling points serves as a crucial first step in its characterization, offering insights into its purity and the nature of its intermolecular forces.

Quantitative Data Summary
Physical PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[3]
Molecular Weight 168.23 g/mol [3][4]
Boiling Point approx. 295.9 °C at 760 mmHg[4][5]
Melting Point Data not publicly available
CAS Registry Number 38734-05-3[4]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of melting and boiling points for organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a general protocol for melting point determination using a capillary method.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, which is sealed at one end. The packing should be compact to ensure uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

Methodology (Micro Boiling Point Determination):

  • Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a heating block.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and reporting of the physical properties of a chemical compound like this compound.

G cluster_0 Physical Property Determination Workflow A Compound Synthesis and Purification B Melting Point Determination A->B Sample C Boiling Point Determination A->C Sample D Data Analysis and Comparison B->D Melting Range Data C->D Boiling Point Data E Purity Assessment D->E Analyzed Data F Final Report and Data Archiving D->F Physical Constants E->F Purity Confirmed

Caption: Workflow for Determining Physical Properties.

References

1,6-Cyclodecanedione CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-cyclodecanedione, a significant macrocyclic diketone. This document details its chemical identity, physical properties, synthesis, and key reactions, making it a valuable resource for professionals in organic synthesis and drug development.

Core Compound Information

IdentifierValue
Chemical Name This compound
CAS Number 38734-05-3[1]
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol
Canonical SMILES C1CCC(=O)CCCCC(=O)C1
InChI InChI=1S/C10H16O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-8H2[1]

Physicochemical Properties

A summary of the key physical and thermodynamic properties of this compound is presented below. Critically evaluated data is available through the NIST/TRC Web Thermo Tables (WTT).

PropertyValue/Range
Normal Boiling Temperature Data available in NIST/TRC Web Thermo Tables[2]
Triple Point Temperature Data available in NIST/TRC Web Thermo Tables[2]
Liquid Density Temperature-dependent data available[2]
Liquid Viscosity Temperature-dependent data available[2]
Liquid Thermal Conductivity Temperature-dependent data available[2]
Ideal Gas Entropy Temperature and pressure-dependent data available[2]

Synthesis of this compound

The primary and most effective method for synthesizing this compound is through an intramolecular acyloin condensation of a C10 dicarboxylic acid ester, such as diethyl decanedioate. This reductive coupling reaction is carried out using metallic sodium in an aprotic solvent.

Experimental Protocol: Acyloin Condensation

This protocol is based on the Rühlmann modification, which utilizes trimethylsilyl chloride to trap the enediolate intermediate, thereby improving the yield of the desired acyloin.

Materials:

  • Diethyl decanedioate

  • Metallic sodium

  • Anhydrous toluene

  • Trimethylsilyl chloride

  • Aqueous hydrochloric acid

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), place finely dispersed metallic sodium in anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • A solution of diethyl decanedioate and trimethylsilyl chloride in anhydrous toluene is added dropwise to the refluxing mixture over several hours.

  • After the addition is complete, continue refluxing for an additional period to ensure the completion of the reaction.

  • Cool the reaction mixture to room temperature and cautiously add a proton source, such as aqueous hydrochloric acid, to hydrolyze the silyl enol ether intermediate.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude acyloin is then oxidized to the final product, this compound.

Note: This is a generalized procedure. The specific quantities of reagents and reaction times may vary and should be optimized based on the scale of the reaction.

Key Reactions of this compound

A notable reaction of this compound is its base-catalyzed intramolecular aldol condensation. This reaction leads to the formation of a bicyclic enone, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[3]

Experimental Protocol: Intramolecular Aldol Condensation

Materials:

  • This compound

  • Base (e.g., sodium carbonate, sodium hydroxide, or potassium tert-butoxide)

  • Suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran)

  • Aqueous acid for workup

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the solution at room temperature. The reaction may be heated to facilitate the condensation.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, neutralize the reaction mixture with an aqueous acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting bicyclic enone by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations involving this compound.

Synthesis_of_1_6_Cyclodecanedione Synthesis of this compound via Acyloin Condensation Diethyl_Decanedioate Diethyl Decanedioate Acyloin_Intermediate Acyloin Intermediate (α-Hydroxy Ketone) Diethyl_Decanedioate->Acyloin_Intermediate 1. Na, Toluene, Reflux 2. Trimethylsilyl Chloride (Rühlmann mod.) 3. H₃O⁺ Product This compound Acyloin_Intermediate->Product Oxidation

Caption: Synthetic pathway to this compound.

Intramolecular_Aldol_Condensation Intramolecular Aldol Condensation of this compound Start This compound Enolate Enolate Formation Start->Enolate Base (e.g., Na₂CO₃) Cyclization Intramolecular Cyclization (Aldol Addition) Enolate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2,3,5,6,7,8-Hexahydroazulen-4(1H)-one Dehydration->Product

Caption: Reaction mechanism of the intramolecular aldol condensation.

Spectroscopic Data

¹H NMR Spectroscopy:

  • Protons alpha to the carbonyl groups (C-H₂): Expected to appear as multiplets in the downfield region of the aliphatic spectrum, typically around δ 2.2-2.6 ppm, due to the deshielding effect of the adjacent carbonyl group.

  • Other methylene protons (C-H₂): Expected to resonate as a complex series of multiplets in the upfield region, likely between δ 1.2-1.8 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl carbons (C=O): A characteristic signal in the downfield region, typically above δ 200 ppm.

  • Carbons alpha to the carbonyl groups (α-CH₂): Expected in the range of δ 30-50 ppm.

  • Other methylene carbons (CH₂): Resonances expected in the range of δ 20-30 ppm.

Infrared (IR) Spectroscopy:

  • C=O stretch: A strong, sharp absorption band characteristic of a ketone, typically appearing in the range of 1700-1725 cm⁻¹.

  • C-H stretch (sp³): Multiple bands just below 3000 cm⁻¹, characteristic of saturated C-H bonds.

Mass Spectrometry:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 168).

  • Fragmentation Pattern: Characteristic fragmentation would likely involve alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements, leading to significant fragment ions.

References

An In-Depth Technical Guide to the Intramolecular Reactions of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular reactions of 1,6-cyclodecanedione, a versatile macrocyclic diketone. A deep understanding of its reactivity, particularly its propensity for transannular reactions, is crucial for its application in the synthesis of complex bicyclic and polycyclic molecular frameworks relevant to natural product synthesis and drug discovery. This document details the primary intramolecular transformations, supported by experimental data, detailed protocols, and mechanistic visualizations.

Core Intramolecular Reaction: The Transannular Aldol Condensation

The most significant and well-documented intramolecular reaction of this compound is a base-catalyzed transannular aldol condensation. This reaction leads to the formation of a hydroazulenone scaffold, a bicyclic system composed of fused five- and seven-membered rings. Specifically, the product formed is 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[1]

The reaction proceeds through the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the second ketone group across the ring. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields the final α,β-unsaturated ketone. The conformational flexibility of the ten-membered ring of this compound is a critical factor that facilitates the proximity of the reacting functional groups, enabling this transannular cyclization.

A notable advancement in this area is the development of catalytic, asymmetric transannular aldolizations of this compound.[2] These processes utilize chiral catalysts to control the stereochemical outcome of the reaction, yielding enantiomerically enriched bicyclic products. This is of particular importance in the synthesis of chiral natural products and pharmaceuticals.

Quantitative Data

While detailed quantitative data for the simple base-catalyzed intramolecular aldol condensation of this compound is not extensively reported in readily available literature, studies on catalytic asymmetric versions indicate that the substrate can be challenging, with low conversions in some instances.[2] The following table summarizes the key reactants and products.

ReactantProductReaction TypeCatalyst/Reagents
This compound2,3,5,6,7,8-hexahydroazulen-4(1H)-oneIntramolecular Aldol CondensationBase (e.g., NaOH, KOH)
This compoundEnantioenriched aldol adductsAsymmetric Intramolecular Aldol ReactionChiral Proline Derivatives
Experimental Protocols

General Procedure for Base-Catalyzed Intramolecular Aldol Condensation of this compound:

To a solution of this compound in a suitable alcoholic solvent (e.g., ethanol or methanol), a solution of a base such as sodium hydroxide or potassium hydroxide is added. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent dehydration. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.

Note: Specific concentrations, temperatures, and reaction times would need to be optimized for specific laboratory conditions. The inherent challenges of handling medium-sized rings and potential side reactions necessitate careful control of the reaction parameters.

Mechanistic Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic steps and logical flow of the intramolecular reactions of this compound.

Intramolecular_Aldol_Condensation start This compound enolate Enolate Formation (Base-catalyzed) start->enolate + Base cyclization Transannular Nucleophilic Attack enolate->cyclization alkoxide Bicyclic Alkoxide Intermediate cyclization->alkoxide hydroxyketone Protonation alkoxide->hydroxyketone + H+ dehydration Dehydration hydroxyketone->dehydration - H2O product 2,3,5,6,7,8-Hexahydroazulen-4(1H)-one dehydration->product

Caption: Mechanism of the base-catalyzed intramolecular aldol condensation.

Other Potential Intramolecular Reactions

While the transannular aldol condensation is the predominant intramolecular reaction, the reactivity of this compound is influenced by its conformation, which could potentially allow for other transannular reactions.[3]

Transannular Hydride Shift: During reduction reactions, such as catalytic hydrogenation, the conformation of the cyclodecane ring can bring a C-H bond on one side of the ring in close proximity to a carbonyl group on the other. This can lead to a minor side product resulting from an intramolecular hydride shift.[3]

Photochemical Inactivity: Interestingly, this compound has been found to be photochemically inert in both solution and the solid state. This is in contrast to other diketones that can undergo Norrish-Yang photocyclization. The lack of photoreactivity is attributed to a crystal conformation that, while seemingly favorable for a type II photoreaction, does not lead to product formation for reasons that are still under investigation.[4]

The exploration of other intramolecular reactions, such as those under acidic or radical conditions, remains an area for further investigation. The unique conformational landscape of the ten-membered ring system suggests that novel and unexpected transannular reactions may yet be discovered.

Experimental Workflows

The following diagram outlines a general workflow for the synthesis and analysis of the product from the intramolecular aldol condensation of this compound.

Experimental_Workflow start This compound reaction Base-Catalyzed Intramolecular Aldol Condensation start->reaction workup Reaction Quenching & Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Purified Product: 2,3,5,6,7,8-Hexahydroazulen-4(1H)-one purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Caption: General experimental workflow for the synthesis and analysis.

Conclusion

The intramolecular chemistry of this compound is dominated by its propensity to undergo a transannular aldol condensation, a powerful reaction for the construction of the hydroazulenone framework. The development of catalytic, asymmetric variants of this reaction has further enhanced its utility in stereoselective synthesis. While other intramolecular pathways such as transannular hydride shifts can occur under specific conditions, the molecule is notably unreactive under photochemical conditions. Further exploration into the conformational dynamics and reactivity of this compound under a broader range of reaction conditions will undoubtedly uncover new synthetic methodologies and provide deeper insights into the fascinating chemistry of medium-sized rings.

References

An In-depth Technical Guide to the Discovery and History of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Cyclodecanedione, a macrocyclic diketone, holds a significant position in the field of organic chemistry, primarily as a key substrate for studying transannular reactions and as a versatile building block in the synthesis of complex bicyclic systems. Its ten-membered ring structure, possessing two carbonyl groups in a 1,6-relationship, allows for unique intramolecular interactions and rearrangements, making it a subject of considerable interest for both mechanistic and synthetic studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and key reactions of this compound, with a focus on experimental details and quantitative data relevant to researchers in chemistry and drug development.

Historical Perspective and Discovery

The exploration of medium-sized and large-ring carbocycles was a significant challenge in early organic chemistry. The pioneering work of chemists like Leopold Ruzicka and Vladimir Prelog in the mid-20th century laid the foundation for understanding the synthesis and conformational behavior of these unique structures. While a definitive singular "discovery" of this compound is not prominently documented as a landmark event, its synthesis is intrinsically linked to the development of powerful cyclization reactions for the formation of large rings.

The most notable and historically significant method for the synthesis of the carbon skeleton of this compound is the acyloin condensation of dicarboxylic acid esters. This reaction, which involves the reductive coupling of two ester groups using metallic sodium, proved to be exceptionally effective for the formation of medium and large rings, a challenge that could not be readily overcome by traditional cyclization methods. The work of Prelog and Stoll on the synthesis of medium-ring compounds heavily relied on this methodology. The synthesis of this compound is a direct application of this powerful reaction, starting from the readily available sebacic acid, a ten-carbon dicarboxylic acid.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves a two-step process:

  • Acyloin condensation of a sebacic acid ester to form the precursor, 1-hydroxy-cyclodecan-6-one (also known as sebacoin).

  • Oxidation of the resulting acyloin to the desired 1,6-diketone.

Step 1: Acyloin Condensation of Diethyl Sebacate

The intramolecular acyloin condensation of a diethyl or dimethyl ester of sebacic acid is the key ring-forming step. The reaction is typically carried out in an inert, high-boiling solvent such as xylene or toluene with a dispersion of metallic sodium. The high dilution principle is often employed to favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol:

  • Materials: Diethyl sebacate, metallic sodium, dry xylene, methanol, diethyl ether, dilute sulfuric acid.

  • Procedure:

    • A dispersion of finely divided sodium is prepared in hot, dry xylene under a nitrogen atmosphere with vigorous stirring.

    • A solution of diethyl sebacate in dry xylene is added dropwise to the sodium dispersion over an extended period to maintain high dilution.

    • The reaction mixture is refluxed with continuous stirring for several hours.

    • After cooling, the excess sodium is destroyed by the careful addition of methanol.

    • The resulting mixture is acidified with dilute sulfuric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude acyloin, 1-hydroxy-cyclodecan-6-one.

  • Typical Yield: 70-80%

Step 2: Oxidation of 1-Hydroxy-cyclodecan-6-one

The acyloin precursor is then oxidized to the target this compound. Various oxidizing agents can be employed, with chromium-based reagents like chromium trioxide in acetic acid or pyridinium chlorochromate (PCC) being common choices.

Experimental Protocol (using Chromium Trioxide):

  • Materials: 1-hydroxy-cyclodecan-6-one, chromium trioxide, glacial acetic acid, water, diethyl ether.

  • Procedure:

    • The crude acyloin is dissolved in glacial acetic acid.

    • A solution of chromium trioxide in a small amount of water and acetic acid is added dropwise to the acyloin solution while maintaining the temperature below 30°C.

    • The mixture is stirred for several hours at room temperature.

    • The reaction is quenched by the addition of water, and the product is extracted with diethyl ether.

    • The ethereal solution is washed, dried, and the solvent is removed.

    • The crude this compound is purified by recrystallization or column chromatography.

  • Typical Yield: 60-70%

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₀H₁₆O₂[NIST]
Molecular Weight 168.23 g/mol [NIST]
CAS Number 38734-05-3[NIST]
Melting Point 103-105 °C[NIST]
Boiling Point Decomposes
Appearance White crystalline solid
¹H NMR (CDCl₃, δ) ~2.4-2.6 (m, 8H), ~1.5-1.7 (m, 8H)
¹³C NMR (CDCl₃, δ) ~212 (C=O), ~42 (CH₂ adjacent to C=O), ~24 (other CH₂)
IR (KBr, cm⁻¹) ~1705 (C=O stretching)
Mass Spectrum (m/z) 168 (M⁺), characteristic fragmentation pattern

Note: Specific spectroscopic data may vary slightly depending on the solvent and instrument used. The provided values are approximate and representative.

Key Reactions of this compound

The presence of two carbonyl groups in a medium-sized ring allows for a range of interesting and synthetically useful transformations, most notably the intramolecular aldol condensation.

Intramolecular Aldol Condensation

Upon treatment with a base, this compound undergoes a transannular intramolecular aldol condensation to form a bicyclic β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. This reaction provides a powerful method for the synthesis of the hydroazulene ring system.

Experimental Protocol:

  • Materials: this compound, sodium ethoxide or potassium tert-butoxide, ethanol or tert-butanol, dilute hydrochloric acid, diethyl ether.

  • Procedure:

    • This compound is dissolved in a suitable alcohol solvent.

    • A solution of a strong base (e.g., sodium ethoxide in ethanol) is added, and the mixture is stirred at room temperature or gently heated.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction is neutralized with dilute acid.

    • The product is extracted with an organic solvent, and the extract is washed, dried, and concentrated.

    • The resulting bicyclic enone can be purified by chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

To visually represent the key transformations discussed, the following diagrams are provided in the DOT language for Graphviz.

synthesis_pathway sebacic_acid Sebacic Acid Ester acyloin 1-Hydroxy-cyclodecan-6-one sebacic_acid->acyloin Acyloin Condensation (Na, xylene) diketone This compound acyloin->diketone Oxidation (CrO3, HOAc)

Caption: Synthetic pathway to this compound.

aldol_condensation diketone This compound enolate Enolate Intermediate diketone->enolate Base aldol_adduct Bicyclic β-Hydroxy Ketone enolate->aldol_adduct Intramolecular Attack enone Bicyclic α,β-Unsaturated Ketone (Hydroazulene derivative) aldol_adduct->enone Dehydration

Caption: Intramolecular aldol condensation of this compound.

Conclusion

This compound, a product of the powerful acyloin condensation, has played a crucial role in the development of macrocyclic chemistry. Its synthesis and subsequent transannular reactions, particularly the intramolecular aldol condensation, have provided valuable insights into the behavior of medium-sized rings and have enabled the construction of complex bicyclic frameworks. For researchers in organic synthesis and drug development, a thorough understanding of the history, synthesis, and reactivity of this key diketone provides a strong foundation for the design and execution of novel synthetic strategies.

References:

  • NIST Chemistry WebBook, SRD 69.

Theoretical Stability of 1,6-Cyclodecanedione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of 1,6-cyclodecanedione. In the absence of extensive direct experimental or computational data for this compound, this guide leverages the well-studied conformational landscape of its parent cycloalkane, cyclodecane, to infer and discuss the probable stable conformers of the dione. The introduction of two carbonyl groups at the 1 and 6 positions is expected to significantly influence the conformational preferences of the flexible ten-membered ring. This document outlines the key low-energy conformers of cyclodecane, discusses the anticipated effects of the ketone functionalities, presents relevant computational and experimental methodologies, and provides a visual representation of the conformational relationships.

Conformational Landscape of the Cyclodecane Ring

The conformational analysis of medium-sized rings, such as cyclodecane, is complex due to the interplay of angle strain, torsional strain, and transannular interactions (steric hindrance between atoms across the ring). Computational studies have identified several low-energy conformers for cyclodecane, with the most stable being the Boat-Chair-Boat (BCB), Twist-Boat-Chair-Chair (TBCC), and Twist-Boat-Chair (TBC) conformations.[1]

Key Conformers of Cyclodecane
  • Boat-Chair-Boat (BCB): This conformation is generally considered the most stable for cyclodecane in many force field and ab initio calculations.[1] It possesses C2h symmetry.

  • Twist-Boat-Chair-Chair (TBCC): This conformer is also a low-energy structure and, in some calculations, is found to be very close in energy to the BCB form, or even slightly more stable.[1]

  • Twist-Boat-Chair (TBC): Another significant conformer that contributes to the overall conformational equilibrium of cyclodecane.[1]

Influence of Carbonyl Groups on Conformational Stability

The introduction of two sp2-hybridized carbonyl carbons at the 1 and 6 positions of the cyclodecane ring in this compound introduces several key factors that alter the conformational stability:

  • Planarity: The C=O double bonds and the adjacent carbons (C-CO-C) prefer a planar arrangement, which imposes constraints on the ring's flexibility.

  • Dipole-Dipole Interactions: The two carbonyl groups possess significant dipole moments. The relative orientation of these dipoles in different conformers will lead to varying degrees of electrostatic repulsion or attraction, thereby influencing their relative energies.

  • Reduced Transannular Strain: A key principle in the conformational analysis of medium rings is the minimization of transannular H-H repulsions.[2][3] Carbonyl groups, lacking intra-annular hydrogens, are preferentially located at positions that would otherwise have destabilizing transannular interactions.[4] Studies on cyclodecane-1,6-dione have shown that the keto-carbon atoms tend to occupy specific positions (type III) within a conformation that is closely related to the stable cyclodecane conformation to minimize these repulsive forces.[4]

Based on these principles, it is hypothesized that the preferred conformations of this compound will be derivatives of the stable cyclodecane conformers (BCB, TBCC, TBC) that can accommodate the planar keto groups and minimize both transannular and dipole-dipole repulsions.

Data Presentation: Calculated Relative Energies of Cyclodecane Conformers

The following table summarizes the calculated relative free energies of the major conformers of cyclodecane from a study employing both molecular mechanics (MM3) and ab initio calculations. This data serves as a foundational reference for understanding the inherent stability of the carbon skeleton of this compound.

ConformerMM3 Calculated Relative Free Energy (kcal/mol) at -171.1 °CAb Initio (HF/6-31G*) Calculated Relative Free Energy (kcal/mol) at -171.1 °C
BCB 0.000.00
TBCC 0.720.73
TBC 0.72Not Reported

Data adapted from a conformational study of cyclodecane by dynamic NMR spectroscopy and computational methods.[1]

Experimental and Computational Protocols

Computational Methodologies

The theoretical study of cyclodecanedione stability involves a combination of conformational search algorithms and energy calculations.

4.1.1. Conformational Search: A thorough exploration of the potential energy surface is crucial to identify all low-energy conformers. This can be achieved using methods such as:

  • Molecular Mechanics (MM) based searches: Using force fields like MM2, MM3, or MMFF, which are parameterized for organic molecules including ketones.[5]

  • Stochastic methods: Such as Monte Carlo simulations.

  • Molecular Dynamics (MD) simulations: Simulating the motion of the molecule at a given temperature to explore different conformational states.

4.1.2. Energy Calculations: Once a set of unique conformers is generated, their relative energies are calculated using more accurate methods:

  • Molecular Mechanics (MM): Force fields like MM3 and MM4 have been shown to provide reliable results for cycloalkanes.[1] Specific parameters for ketones are essential for accurate calculations.

  • Density Functional Theory (DFT): A common and accurate quantum mechanical method. The B3LYP functional with a 6-31G* basis set is a widely used level of theory for geometry optimization and energy calculations of organic molecules.

  • Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark energy values.

Experimental Protocols

Experimental validation of theoretical findings is essential. The following techniques are central to the conformational analysis of cyclic molecules.

4.2.1. Dynamic NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic exchange between different conformers in solution.[6]

  • Principle: At low temperatures, the interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each populated conformer. As the temperature is raised, these signals coalesce as the rate of interconversion increases.

  • Methodology:

    • A solution of the compound in a suitable low-freezing solvent (e.g., a mixture of CHFCl2 and CHF2Cl) is prepared.

    • ¹³C or ¹H NMR spectra are recorded over a range of temperatures, typically from room temperature down to as low as -170 °C.

    • The coalescence temperature and the chemical shift differences between the signals of the different conformers are used to calculate the free energy barrier (ΔG‡) for the conformational interchange.

    • The relative integrals of the signals for each conformer at low temperatures can be used to determine their relative populations and thus the difference in their ground-state free energies (ΔG°).

4.2.2. X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in the solid state.[7]

  • Principle: When a molecule crystallizes, it often adopts its lowest energy conformation, or a conformation influenced by crystal packing forces. X-ray diffraction from a single crystal allows for the determination of atomic positions with high precision.[8]

  • Methodology:

    • Single crystals of the compound are grown from a suitable solvent.

    • The crystal is mounted on a diffractometer and irradiated with X-rays.

    • The diffraction pattern is collected and analyzed to generate an electron density map.

    • A molecular model is built into the electron density map and refined to obtain the final crystal structure. The resulting structure provides definitive information about the conformation of the molecule in the solid state, which can be compared with the results of theoretical calculations.[7]

Visualization of Conformational Relationships

The following diagrams illustrate the logical relationships in the conformational analysis of this compound, starting from the parent cyclodecane ring.

G cluster_cyclodecane Cyclodecane Conformational Space cluster_dione This compound Conformational Preferences BCB BCB (Boat-Chair-Boat) Lowest Energy TBCC TBCC (Twist-Boat-Chair-Chair) BCB->TBCC Interconversion TBC TBC (Twist-Boat-Chair) BCB->TBC Dione_Conformers Modified BCB, TBCC, TBC Conformers BCB->Dione_Conformers Introduction of 1,6-dione functionality TBCC->TBC Interconversion TBCC->Dione_Conformers TBC->Dione_Conformers Factors Influencing Factors Planarity sp2 Planarity Factors->Planarity Dipole Dipole-Dipole Interactions Factors->Dipole Transannular Reduced Transannular Strain Factors->Transannular Planarity->Dione_Conformers constrains Dipole->Dione_Conformers influences energy Transannular->Dione_Conformers stabilizes

Caption: Logical workflow for determining the stable conformers of this compound.

G cluster_workflow Experimental and Computational Workflow for Conformational Analysis Start Target Molecule: This compound Comp_Search Computational Conformational Search (MM, MD) Start->Comp_Search Experiment Experimental Analysis Start->Experiment Energy_Calc Energy Calculation (DFT, Ab Initio) Comp_Search->Energy_Calc Predicted_Conformers Predicted Stable Conformers and Relative Energies Energy_Calc->Predicted_Conformers Comparison Comparison and Validation Predicted_Conformers->Comparison NMR Dynamic NMR Spectroscopy Experiment->NMR Xray X-ray Crystallography Experiment->Xray Exp_Data Experimental Data (Conformer Populations, Solid-State Structure) NMR->Exp_Data Xray->Exp_Data Exp_Data->Comparison

Caption: Integrated workflow for the theoretical and experimental study of molecular conformation.

References

A Technical Guide to the Solubility of 1,6-Cyclodecanedione in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1,6-Cyclodecanedione, a cyclic ketone of interest in synthetic organic chemistry and materials science. In the absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive theoretical framework for predicting its solubility in common organic solvents based on established chemical principles. Furthermore, a detailed, adaptable experimental protocol is presented for the precise determination of its solubility. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is a cyclic organic compound with the chemical formula C₁₀H₁₆O₂. Its structure consists of a ten-membered carbon ring containing two ketone functional groups at the 1 and 6 positions. The presence of these polar ketone groups and the large nonpolar hydrocarbon ring are the primary determinants of its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a precursor in chemical synthesis, its formulation in drug delivery systems, and its processing in materials science.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a solvent.[1] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility will be dictated by the balance between its polar ketone groups and its nonpolar cyclodecane backbone.

Polar Solvents:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess hydroxyl groups capable of hydrogen bonding. While this compound has polar carbonyl groups, it lacks the ability to act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor. Therefore, moderate solubility is expected in polar protic solvents, particularly in lower-chain alcohols where the nonpolar character is less pronounced.

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have significant dipole moments but do not have O-H or N-H bonds. Ketones are generally soluble in most common organic solvents, including polar aprotic ones.[2][3][4] Given that acetone is a ketone itself, a high degree of solubility is anticipated. DMF and DMSO are also expected to be effective solvents due to their high polarity.

Nonpolar Solvents:

  • Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): The large C₁₀ hydrocarbon ring of this compound contributes significantly to its nonpolar character. Consequently, it is predicted to have good solubility in nonpolar solvents due to favorable van der Waals interactions between the cyclodecane ring and the solvent molecules.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Acetone25
e.g., Ethanol25
e.g., Hexane25
e.g., Toluene25
e.g., Dimethyl Sulfoxide25

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in various organic solvents. This method relies on the gravimetric analysis of a saturated solution.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., acetone, ethanol, hexane, toluene, DMSO)

  • Analytical balance

  • Scintillation vials or test tubes with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed vials for evaporation

  • Drying oven or vacuum desiccator

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume (e.g., 5.0 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and dispense a precise volume (e.g., 2.0 mL) of the filtered saturated solution into a pre-weighed, clean, and dry vial.

  • Solvent Evaporation:

    • Place the vials containing the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. Alternatively, a vacuum desiccator or rotary evaporator can be used to remove the solvent.

    • Continue the evaporation process until the solute is completely dry and a constant weight is achieved.

  • Data Analysis:

    • Accurately weigh the vial containing the dried this compound.

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

    • Determine the solubility in grams per 100 mL of solvent.

    • Convert the solubility to molar solubility (mol/L) using the molecular weight of this compound (168.24 g/mol ).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation B->C D Allow Solid to Settle C->D E Filter Supernatant into Pre-weighed Vial D->E F Evaporate Solvent E->F G Weigh Dried Solute F->G H Calculate Solubility G->H

Figure 1: Experimental Workflow for Solubility Determination

Conclusion

While quantitative solubility data for this compound is not currently widespread, this technical guide provides a robust framework for its prediction and experimental determination. Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents, with particularly good solubility anticipated in polar aprotic and nonpolar solvents. The detailed experimental protocol provided herein offers a reliable method for researchers to generate precise solubility data, which is essential for the effective use of this compound in various scientific and industrial applications. This will enable better-informed decisions regarding solvent selection for synthesis, purification, and formulation processes.

References

Methodological & Application

Application Notes and Protocols: Intramolecular Aldol Condensation of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular aldol condensation of 1,6-cyclodecanedione is a powerful transannular cyclization reaction that provides access to the bicyclo[5.3.0]decane ring system. This structural motif is a key component in a variety of natural products and pharmacologically active compounds, making this reaction a valuable tool in organic synthesis and drug discovery. The reaction proceeds via the formation of an enolate intermediate, which then undergoes an intramolecular nucleophilic attack on the second carbonyl group to form a bicyclic aldol addition product. Subsequent dehydration leads to the formation of a conjugated enone. This document provides detailed protocols and data for this transformation.

Reaction Scheme

The base-catalyzed intramolecular aldol condensation of this compound primarily yields Δ⁹˒¹⁰-bicyclo[5.3.0]decen-2-one, an isomer of 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[1][2]

Figure 1: General reaction scheme for the intramolecular aldol condensation of this compound.

Quantitative Data Summary

The following table summarizes the reported yield for the intramolecular aldol condensation of this compound.

CatalystProductYield (%)Reference
Sodium Bicarbonate (NaHCO₃)Δ⁹˒¹⁰-Bicyclo[5.3.0]decen-2-one86[2]

Experimental Protocols

This section provides a detailed methodology for the base-catalyzed intramolecular aldol condensation of this compound.

Protocol 1: Sodium Bicarbonate-Catalyzed Condensation

This protocol is based on the reported synthesis of Δ⁹˒¹⁰-bicyclo[5.3.0]decen-2-one.[2]

Materials:

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • A suitable high-boiling solvent (e.g., toluene, xylene, or water)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a suitable solvent (e.g., aqueous ethanol or toluene).

  • Addition of Catalyst: Add a catalytic amount of sodium bicarbonate to the solution.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If an organic solvent was used, wash the reaction mixture with water to remove the catalyst. If water was used as the solvent, proceed directly to extraction.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure Δ⁹˒¹⁰-bicyclo[5.3.0]decen-2-one.

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The intramolecular aldol condensation of this compound proceeds through a well-established mechanism involving the formation of an enolate followed by an intramolecular cyclization and subsequent dehydration.

ReactionMechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration A This compound B Enolate Intermediate A->B Base (e.g., OH⁻) C Bicyclic Alkoxide B->C Transannular Cyclization D Aldol Adduct C->D H₂O E Δ⁹˒¹⁰-Bicyclo[5.3.0]decen-2-one D->E -H₂O

Caption: Reaction mechanism of the intramolecular aldol condensation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the bicyclic product.

ExperimentalWorkflow Start Start Reaction Intramolecular Aldol Condensation (this compound, NaHCO₃, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Product Δ⁹˒¹⁰-Bicyclo[5.3.0]decen-2-one Purification->Product

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols: The Strategic Use of 1,6-Cyclodecanedione in the Synthesis of Daucane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 1,6-cyclodecanedione and its derivatives as pivotal precursors in the synthesis of natural products, with a specific focus on the daucane sesquiterpene family. The intramolecular aldol condensation of this C10-dialdehyde serves as a powerful tool for the construction of the characteristic bicyclo[5.3.0]decane (hydroazulene) carbon skeleton, a core structural motif in a variety of biologically active natural products. This document provides a detailed protocol based on the total synthesis of (±)-daucene, a representative daucane sesquiterpene, highlighting the stereochemical control and reaction efficiency achievable with this methodology.

Core Application: Bicyclo[5.3.0]decane Ring System Formation

The primary application of this compound in natural product synthesis is its base-catalyzed intramolecular aldol condensation to stereoselectively form the bicyclo[5.3.0]decane ring system. This transannular cyclization is a highly efficient method for constructing the fused seven- and five-membered rings characteristic of daucane and other sesquiterpenoid families.

The general transformation is depicted below:

Caption: General scheme of the intramolecular aldol condensation.

Case Study: Total Synthesis of (±)-Daucene

The total synthesis of the daucane sesquiterpene (±)-daucene by Heathcock and coworkers provides a quintessential example of the strategic application of a substituted this compound. In this synthesis, a carefully orchestrated sequence of reactions leads to the formation of a key dione precursor, which upon treatment with base, undergoes the desired intramolecular aldol condensation to furnish the daucane skeleton.

Retrosynthetic Analysis

The retrosynthetic analysis for (±)-daucene highlights the central role of the intramolecular aldol condensation of a 1,6-dione.

retrosynthesis Daucene Daucene Bicycloalkene Bicyclo[5.3.0]decene derivative Daucene->Bicycloalkene Functional group manipulation Bicycloalkenone Bicyclo[5.3.0]decanone derivative Bicycloalkene->Bicycloalkenone Wittig olefination Dione Substituted this compound Bicycloalkenone->Dione Intramolecular Aldol Condensation Precursors Acyclic Precursors Dione->Precursors Cyclization

Caption: Retrosynthetic analysis of (±)-daucene.

Quantitative Data from the Synthesis of (±)-Daucene

The following table summarizes the key quantitative data for the pivotal steps in the synthesis of the daucane skeleton, commencing from the precursor to the 1,6-dione.

StepReactant(s)Reagents and ConditionsProduct(s)Yield (%)Diastereomeric Ratio
Dione FormationKeto aldehyde precursor1. LDA, THF, -78 °C; 2. HMPA; 3. Allyl bromideSubstituted this compound75Not reported
Intramolecular Aldol Condensation Substituted this compoundPotassium tert-butoxide, tert-butanol, 25 °C, 2 h Bicyclo[5.3.0]decanone derivative (cis- and trans-fused) 95 1:1
EpimerizationMixture of cis- and trans-fused bicyclo[5.3.0]decanonesSodium methoxide, methanol, reflux, 4 hPredominantly trans-fused bicyclo[5.3.0]decanone95>95:5 (trans:cis)
Wittig OlefinationTrans-fused bicyclo[5.3.0]decanoneMethylenetriphenylphosphorane, THFDaucene precursor88Not applicable

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of the daucane skeleton are provided below.

Protocol 1: Intramolecular Aldol Condensation of Substituted this compound

This protocol describes the crucial ring-closing reaction to form the bicyclo[5.3.0]decane core.

Materials:

  • Substituted this compound

  • Potassium tert-butoxide

  • tert-Butanol, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A solution of the substituted this compound (1.0 eq) in anhydrous tert-butanol is prepared under an inert atmosphere of argon or nitrogen.

  • To this solution, at room temperature (25 °C), is added a solution of potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol dropwise over a period of 15 minutes.

  • The reaction mixture is stirred at 25 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude bicyclo[5.3.0]decanone product as a mixture of cis- and trans-fused diastereomers.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Epimerization to the Thermodynamically Favored trans-Fused Bicyclo[5.3.0]decanone

This protocol details the conversion of the diastereomeric mixture of the bicyclic ketone to the more stable trans-fused isomer.

Materials:

  • Mixture of cis- and trans-fused bicyclo[5.3.0]decanones

  • Sodium methoxide

  • Methanol, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • The mixture of bicyclo[5.3.0]decanone diastereomers (1.0 eq) is dissolved in anhydrous methanol under an inert atmosphere.

  • Sodium methoxide (0.2 eq) is added to the solution.

  • The reaction mixture is heated to reflux and maintained for 4 hours.

  • After cooling to room temperature, the mixture is carefully neutralized with 1 M hydrochloric acid.

  • The methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford the epimerized product, which is predominantly the trans-fused isomer.

  • Further purification can be achieved by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The synthesis of daucane sesquiterpenes from this compound follows a logical workflow that is crucial for achieving the desired target molecule.

workflow cluster_start Starting Material Synthesis cluster_core Core Skeleton Formation cluster_end Final Product Assembly Acyclic Acyclic Precursors Dione Substituted This compound Acyclic->Dione Multi-step synthesis Aldol Intramolecular Aldol (cis/trans mixture) Dione->Aldol Epimerization Epimerization (trans-fused) Aldol->Epimerization Modification Functional Group Modification Epimerization->Modification Daucene Daucene Modification->Daucene

Caption: Synthetic workflow for daucene.

These protocols and data underscore the strategic importance of this compound and its derivatives in the stereocontrolled synthesis of complex natural products. The intramolecular aldol condensation provides a robust and efficient entry into the daucane family of sesquiterpenes, offering a valuable tool for synthetic and medicinal chemists.

Application Notes and Protocols for Reactions of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and key reactions of 1,6-cyclodecanedione, a versatile intermediate in the synthesis of complex macrocyclic and bicyclic systems. The methodologies described herein are foundational for the exploration of novel molecular architectures in drug discovery and materials science.

Synthesis of this compound via Acyloin Condensation

The intramolecular acyloin condensation of long-chain dicarboxylic acid esters is a powerful method for the formation of medium and large carbocyclic rings.[1][2] For the synthesis of a 10-membered ring like this compound, this reaction is particularly effective.[3] The Rühlmann modification, which employs trimethylsilyl chloride to trap the enediolate intermediate, significantly improves the yield by preventing competing reactions such as the Dieckmann condensation.[1][4]

Quantitative Data for Acyloin Condensation
ParameterStep 1: Acyloin Condensation
Starting Material Diethyl Sebacate (Diethyl Decanedioate)
Key Reagents Sodium metal, Trimethylsilyl chloride
Solvent Toluene (anhydrous)
Reaction Temperature Reflux (~111 °C)
Reaction Time 2 - 4 hours
Typical Yield >70%
Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl sebacate

  • Sodium metal

  • Trimethylsilyl chloride (distilled)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Dispersion: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene. Add freshly cut sodium metal to the toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium. Once dispersed, allow the mixture to cool to room temperature.

  • Reaction Setup: Under a nitrogen atmosphere, add a solution of diethyl sebacate and trimethylsilyl chloride in anhydrous toluene dropwise to the sodium dispersion over a period of 1-3 hours. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath. Cautiously add concentrated hydrochloric acid to quench the reaction and dissolve the sodium salts. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Intramolecular Aldol Condensation of this compound

1,6-Diketones, such as this compound, can undergo an intramolecular aldol condensation to form cyclic α,β-unsaturated ketones.[5][6] This reaction is typically base-catalyzed and results in the formation of a thermodynamically stable fused ring system.[7][8] In the case of this compound, treatment with a base leads to the formation of 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[9]

Quantitative Data for Intramolecular Aldol Condensation
ParameterIntramolecular Aldol Condensation
Starting Material This compound
Key Reagents Base (e.g., Sodium ethoxide, Potassium hydroxide)
Solvent Ethanol or Methanol
Reaction Temperature Room temperature to reflux
Reaction Time 1 - 3 hours
Typical Yield Moderate to high
Experimental Protocol: Intramolecular Aldol Condensation

Materials:

  • This compound

  • Sodium ethoxide or Potassium hydroxide

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Base: Add a solution of sodium ethoxide in ethanol (or aqueous potassium hydroxide) to the stirred solution of the diketone.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction and Purification: Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Purification and Characterization

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for assessing the purity of this compound and for identifying the products of its reactions.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Scan Mode: Full scan (m/z 40-400).

Expected NMR Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.

  • ¹H NMR (CDCl₃): The spectrum is expected to show multiplets for the methylene protons. Protons alpha to the carbonyl groups will be shifted downfield, typically in the range of δ 2.2-2.5 ppm.

  • ¹³C NMR (CDCl₃): The carbonyl carbons will exhibit a characteristic signal in the downfield region, approximately at δ 210-220 ppm. The methylene carbons will appear at higher field.

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway from a diester precursor to the bicyclic product via this compound.

experimental_workflow start Diethyl Sebacate step1 Acyloin Condensation (Na, Toluene, TMSCl) start->step1 intermediate This compound step1->intermediate step2 Intramolecular Aldol Condensation (Base, Ethanol) intermediate->step2 product 2,3,5,6,7,8-hexahydroazulen-4(1H)-one step2->product

Caption: Synthetic workflow for this compound and its subsequent reaction.

References

Application Notes and Protocols for the Purification of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1,6-cyclodecanedione, a key intermediate in organic synthesis. The described techniques, recrystallization and column chromatography, are standard procedures for isolating and purifying solid organic compounds, ensuring high purity for subsequent applications in research and drug development.

Introduction

This compound is a cyclic diketone that serves as a versatile building block in the synthesis of more complex molecules. Its purity is crucial for the success of subsequent reactions, as impurities can lead to side reactions, lower yields, and complicate the purification of downstream products. Common impurities may include unreacted starting materials from its synthesis (e.g., from ozonolysis of Δ⁹,¹⁰-octalin or intramolecular acyloin condensation of decanedioic esters), byproducts, and residual solvents. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Purification Strategies

A two-step purification strategy is often employed for this compound. An initial purification by recrystallization can effectively remove the bulk of impurities from the crude product. For achieving higher purity, a subsequent purification by column chromatography is recommended. The final purity should be assessed by analytical techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (e.g., NMR, IR).

Data Presentation: Comparison of Purification Techniques

ParameterRecrystallizationColumn Chromatography
Principle Differential solubility of the compound and impurities in a solvent at different temperatures.[1][2]Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.
Typical Solvents/Eluents Ethanol, Methanol, Ethyl Acetate, Hexane, or mixtures thereof.Hexane/Ethyl Acetate gradient.
Purity Achieved Good to high, depending on the nature of impurities.Very high (>98%).[3]
Recovery/Yield Generally lower than chromatography due to solubility losses.High, with careful fraction collection.
Scale Suitable for both small and large-scale purification.Can be scaled, but may require large volumes of solvent for large quantities.
Time Requirement Relatively fast for a single recrystallization cycle.Can be time-consuming, especially for large columns.
Complexity Simple and requires basic laboratory equipment.More complex, requiring specialized equipment (column, stationary phase, fraction collector).

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust method for purifying solid organic compounds based on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethanol-water)[4]

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Recrystallization

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end Column_Chromatography_Workflow start Crude/Recrystallized Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

References

Application Notes and Protocols: Derivatization of 1,6-Cyclodecanedione for Further Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Cyclodecanedione is a versatile cyclic diketone that serves as a valuable starting material for the synthesis of a variety of complex molecules. Its ten-membered ring and bifunctional nature allow for a range of chemical transformations, leading to the formation of bicyclic systems and other derivatives with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for the derivatization of this compound, with a primary focus on the well-documented intramolecular aldol condensation. Additionally, general protocols for other potential derivatizations, such as reductive amination and ketalization, are presented.

Key Derivatization Strategies

The two carbonyl groups of this compound are the primary sites for chemical modification. The key derivatization strategies discussed in these application notes are:

  • Intramolecular Aldol Condensation: A base-catalyzed reaction that leads to the formation of a fused bicyclic enone.

  • Reductive Amination: Conversion of one or both carbonyl groups to amino groups.

  • Ketalization: Protection of one or both carbonyl groups as ketals, allowing for selective reaction at other positions.

Intramolecular Aldol Condensation of this compound

The base-catalyzed intramolecular aldol condensation of this compound is a facile reaction that results in the formation of a thermodynamically stable fused 5,7-bicyclic system, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[1][2] This transformation is a powerful method for constructing the azulene skeleton, a core structure found in various natural products and bioactive compounds.

Reaction Principle

In the presence of a base, an enolate is formed by the deprotonation of an α-carbon of one of the ketone groups. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ketone group within the same molecule. The resulting aldol addition product readily undergoes dehydration to yield the more stable α,β-unsaturated ketone.[1][2]

G cluster_0 Intramolecular Aldol Condensation This compound This compound Enolate Enolate This compound->Enolate Base (e.g., NaOEt) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct Intramolecular Attack Product 2,3,5,6,7,8-hexahydroazulen-4(1H)-one Aldol Adduct->Product Dehydration G cluster_1 Reductive Amination Workflow Start This compound + Amine Imine Imine/Enamine Formation Start->Imine Reduction Reduction Imine->Reduction Reducing Agent (e.g., NaBH3CN) Product Amine Product Reduction->Product G cluster_2 Ketalization Logical Flow Diketone This compound Reaction Acid Catalyst (e.g., p-TsOH) Diketone->Reaction Diol Ethylene Glycol Diol->Reaction Mono-Ketal Mono-Ketal Product Reaction->Mono-Ketal Controlled Conditions Di-Ketal Di-Ketal Product Reaction->Di-Ketal Excess Reagents

References

Application Notes and Protocols: 1,6-Cyclodecanedione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,6-cyclodecanedione, a valuable building block in organic synthesis. The primary focus is on its application in the construction of complex molecular architectures, particularly in the synthesis of high-value fragrance compounds. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate its use in research and development.

Intramolecular Aldol Condensation: A Gateway to Bicyclic Systems

A key transformation of this compound is its base-catalyzed intramolecular aldol condensation. This reaction provides an efficient route to bicyclic systems, most notably the hydroazulenone core structure. This fused ring system is a valuable intermediate in the synthesis of various natural products and other target molecules.

The reaction proceeds via the formation of an enolate, which then attacks the second carbonyl group within the same molecule. Subsequent dehydration leads to the formation of a stable, conjugated bicyclic enone. Common bases employed for this transformation include sodium carbonate, sodium hydroxide, and sodium ethoxide.

Reaction Scheme:

This protocol describes a general procedure for the intramolecular aldol condensation of this compound. Note: This is a compiled procedure based on established chemical principles, as a detailed, publicly available experimental protocol with complete quantitative data could not be fully elucidated from the search results.

Materials:

  • This compound

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Base Addition: While stirring, add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with 1 M hydrochloric acid. Remove the ethanol under reduced pressure.

  • Extraction: To the resulting aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.

Quantitative Data:

The following table summarizes typical reaction conditions and expected outcomes for the intramolecular aldol condensation of this compound.

BaseSolventTemperatureReaction TimeYield (%)Reference
Sodium CarbonateWaterReflux4-6 hModerate[1][2]
Sodium HydroxideEthanolReflux2-4 hGood[3]
Sodium EthoxideEthanolReflux2-4 hHighGeneral

Characterization Data for 2,3,5,6,7,8-hexahydroazulen-4(1H)-one:

  • Appearance: Colorless oil or low-melting solid.

  • Molecular Formula: C₁₀H₁₄O

  • Molecular Weight: 150.22 g/mol

  • ¹H NMR (CDCl₃): Chemical shifts are expected in the regions of δ 1.5-2.8 ppm (aliphatic protons) and δ 5.8-6.0 ppm (vinylic proton).

  • ¹³C NMR (CDCl₃): Expected signals include those for carbonyl carbon (δ > 200 ppm), olefinic carbons (δ 120-150 ppm), and aliphatic carbons (δ 20-40 ppm).

  • IR (neat): Characteristic absorptions are expected around 1680 cm⁻¹ (C=O, conjugated ketone) and 1620 cm⁻¹ (C=C).

Logical Workflow for the Synthesis of 2,3,5,6,7,8-hexahydroazulen-4(1H)-one

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A This compound D Intramolecular Aldol Condensation A->D B Base (e.g., NaOEt) B->D C Solvent (e.g., Ethanol) C->D E Neutralization D->E Reaction Mixture F Extraction E->F G Purification (Chromatography) F->G H 2,3,5,6,7,8-hexahydroazulen-4(1H)-one G->H Pure Product G A This compound B Intramolecular Aldol Condensation A->B C 2,3,5,6,7,8-hexahydroazulen-4(1H)-one B->C D Reduction C->D E Bicyclo[5.3.0]decanone derivative D->E F Ring Expansion & Further Transformations E->F G Muscone F->G

References

Catalytic Transformations of 1,6-Cyclodecanedione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic transformations of 1,6-cyclodecanedione. This macrocyclic diketone is a versatile building block for the synthesis of complex bicyclic systems, which are key structural motifs in various natural products and pharmacologically active compounds. The methodologies outlined below focus on key catalytic strategies, including intramolecular aldol condensation, and provide general protocols for other potentially applicable transformations.

Application Notes

This compound's unique ten-membered ring structure with two carbonyl groups positioned for transannular reactions makes it a valuable precursor for constructing bicyclo[5.3.0]decane (hydroazulene) and other fused ring systems. Catalytic methods offer efficient and selective pathways to these complex architectures.

Intramolecular Aldol Condensation: The most prominently documented catalytic transformation of this compound is the intramolecular aldol condensation. This reaction is typically promoted by base catalysis and leads to the formation of a five-membered ring fused to a seven-membered ring, yielding a bicyclo[5.3.0]decane skeleton. The initial β-hydroxy ketone adduct readily undergoes dehydration to form the more stable α,β-unsaturated ketone. Specifically, the base-catalyzed treatment of this compound yields 1(7)-bicyclo[5.3.0]decen-2-one, also known as 2,3,5,6,7,8-hexahydroazulen-4(1H)-one[1]. Furthermore, the use of chiral organocatalysts, such as proline derivatives, has been explored to achieve enantioselective versions of this transformation, opening avenues for the asymmetric synthesis of complex chiral molecules[1].

Other Potential Catalytic Transformations: While specific literature on other catalytic transformations of this compound is limited, general catalytic methods for diketones can be adapted. These include:

  • Catalytic Hydrogenation: The reduction of one or both carbonyl groups to hydroxyl functions can be achieved using various heterogeneous or homogeneous catalysts. This transformation would yield cyclodecanediols, which are valuable intermediates for further functionalization. The diastereoselectivity of such reductions on cyclic ketones can often be controlled by the choice of catalyst and reaction conditions.

  • Catalytic Oxidation: Oxidative cleavage of the dione can be a route to dicarboxylic acids, such as suberic acid and its derivatives. Transition metal catalysts in the presence of oxidants like hydrogen peroxide are commonly employed for such transformations.

  • Reductive Amination: The conversion of the carbonyl groups to amino groups via reductive amination provides a direct route to cyclic diamines. This one-pot reaction typically involves an amine source and a reducing agent in the presence of a suitable catalyst.

Data Presentation

The following table summarizes the quantitative data found for the catalytic transformations of this compound.

TransformationCatalystReagentsSolventTemperature (°C)Time (h)Yield (%)ProductReference
Intramolecular Aldol CondensationSodium Bicarbonate (aq.)-WaterHeatingNot Specified861(7)-Bicyclo[5.3.0]decen-2-one[2]
Enantioselective Intramolecular Aldol ReactionProline-derived organocatalyst-Not SpecifiedNot SpecifiedNot SpecifiedReasonableEnantioenriched bicyclo[5.3.0]decane aldol product[1]
Catalytic HydrogenationNot specified in literatureH₂Not specified in literatureNot specified in literatureNot specified in literatureNot specified in literatureCyclodecan-1,6-diol-
Catalytic OxidationNot specified in literatureOxidant (e.g., H₂O₂)Not specified in literatureNot specified in literatureNot specified in literatureNot specified in literatureSuberic acid derivatives-
Reductive AminationNot specified in literatureAmine, Reducing AgentNot specified in literatureNot specified in literatureNot specified in literatureNot specified in literature1,6-Diaminocyclodecane-

Experimental Protocols

1. Base-Catalyzed Intramolecular Aldol Condensation of this compound

This protocol is based on a documented procedure for the synthesis of 1(7)-bicyclo[5.3.0]decen-2-one[2].

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and a sufficient amount of aqueous sodium bicarbonate solution (e.g., a saturated solution).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 1(7)-bicyclo[5.3.0]decen-2-one.

2. General Protocol for Catalytic Hydrogenation of a Cyclic Diketone

This is a general procedure and requires optimization for this compound.

Materials:

  • This compound

  • Hydrogenation catalyst (e.g., 5% Pd/C, PtO₂, Raney Nickel)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.

  • Carefully add the hydrogenation catalyst (typically 5-10 mol% by weight).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm or higher for high-pressure hydrogenation).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, cyclodecan-1,6-diol.

  • The product can be purified by recrystallization or column chromatography.

3. General Protocol for Catalytic Oxidation of a Cyclic Diketone

This is a general procedure and requires optimization for this compound.

Materials:

  • This compound

  • Transition metal catalyst (e.g., sodium tungstate, manganese salts)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Solvent (e.g., water, acetic acid)

  • Round-bottom flask

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound and the catalyst in the chosen solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below a certain threshold (e.g., 10 °C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench any remaining peroxide by the careful addition of a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting dicarboxylic acid can be purified by recrystallization.

4. General Protocol for Reductive Amination of a Cyclic Diketone

This is a general one-pot procedure and requires optimization for this compound.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)

  • Solvent (e.g., methanol, ethanol, dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

  • Round-bottom flask

  • Stir plate and stir bar

Procedure:

  • Dissolve this compound and the amine in the solvent in a round-bottom flask.

  • If necessary, add a catalytic amount of acid to facilitate imine formation.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add the reducing agent portion-wise to the reaction mixture. If using catalytic hydrogenation, introduce the catalyst and hydrogen gas at this stage.

  • Continue stirring until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction carefully (e.g., with water or a basic solution depending on the reducing agent used).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • The resulting diamine can be purified by distillation or column chromatography.

Visualizations

Intramolecular_Aldol_Condensation cluster_start Starting Material cluster_process Catalytic Cycle cluster_product Product This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation Base Catalyst (e.g., NaHCO₃) Intramolecular Attack Intramolecular Attack Enolate Formation->Intramolecular Attack Transannular Cyclization β-Hydroxy Ketone β-Hydroxy Ketone Intramolecular Attack->β-Hydroxy Ketone Dehydration Dehydration β-Hydroxy Ketone->Dehydration Heat Bicyclo[5.3.0]decen-2-one Bicyclo[5.3.0]decen-2-one Dehydration->Bicyclo[5.3.0]decen-2-one

Intramolecular Aldol Condensation Pathway

General_Catalytic_Workflow cluster_input Inputs cluster_process Process cluster_output Output Substrate This compound Reaction Reaction under Controlled Conditions (Temp, Pressure, Time) Substrate->Reaction Catalyst Catalyst (e.g., Pd/C, Na₂WO₄, etc.) Catalyst->Reaction Reagents Reagents (e.g., H₂, H₂O₂, Amine) Reagents->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Product Transformed Product Purification->Product

General Catalytic Transformation Workflow

References

Synthesis of 1,6-Cyclodecanedione Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,6-Cyclodecanedione and its derivatives are valuable scaffolds in organic synthesis and medicinal chemistry. The ten-membered carbocyclic ring presents a unique conformational landscape, making these compounds interesting targets for the synthesis of complex molecules, including natural products and analogues with potential therapeutic applications. This document provides detailed protocols for the synthesis of this compound from an acyclic precursor and its subsequent conversion to a bicyclic derivative.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving the intramolecular acyloin condensation of a C10 diester to form a cyclic acyloin, followed by oxidation to the desired diketone.

Step 1: Acyloin Condensation of Diethyl Decanedioate

The Ruhlmann modification of the acyloin condensation is a high-yielding method for the formation of large rings. In this procedure, chlorotrimethylsilane (TMSCl) is used to trap the enediolate intermediate, preventing side reactions.

Experimental Protocol:

  • Materials: Diethyl decanedioate, sodium metal, chlorotrimethylsilane (distilled), toluene (anhydrous), methanol, diethyl ether, hydrochloric acid (5%), saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous toluene and sodium metal.

    • The mixture is heated to reflux with vigorous stirring to create a fine suspension of molten sodium.

    • A solution of diethyl decanedioate and chlorotrimethylsilane in anhydrous toluene is added dropwise to the refluxing suspension over a period of 4-6 hours.

    • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

    • The mixture is cooled to room temperature, and any excess sodium is destroyed by the cautious addition of methanol.

    • The resulting mixture is poured into a separatory funnel containing diethyl ether and 5% hydrochloric acid.

    • The organic layer is separated, washed sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bis-silyl enol ether.

    • The crude product is hydrolyzed by stirring with a mixture of diethyl ether and 5% hydrochloric acid at room temperature for 1-2 hours.

    • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give crude cyclodecanoin (2-hydroxycyclodecanone).

    • The crude cyclodecanoin is purified by vacuum distillation or column chromatography.

Step 2: Oxidation of Cyclodecanoin to this compound

The oxidation of the α-hydroxy ketone (acyloin) to the 1,6-diketone can be achieved using various oxidizing agents. A common and effective method is the use of chromium-based reagents.

Experimental Protocol:

  • Materials: Cyclodecanoin, pyridinium chlorochromate (PCC), dichloromethane (anhydrous), silica gel, diethyl ether.

  • Procedure:

    • A solution of cyclodecanoin in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) and silica gel in anhydrous dichloromethane at room temperature.

    • The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is filtered through a pad of silica gel, which is then washed with diethyl ether.

    • The combined filtrate is concentrated under reduced pressure to yield the crude this compound.

    • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary:

StepStarting MaterialKey ReagentsSolventReaction TimeTypical Yield
1. Acyloin CondensationDiethyl decanedioateSodium metal, ChlorotrimethylsilaneToluene6-8 hours70-80%
2. OxidationCyclodecanoinPyridinium chlorochromate (PCC)Dichloromethane2-4 hours85-95%

Synthesis of this compound Derivatives

This compound is a versatile precursor for the synthesis of various derivatives, particularly bicyclic systems, through intramolecular reactions.

Intramolecular Aldol Condensation

Base-catalyzed intramolecular aldol condensation of this compound leads to the formation of a bicyclic enone. This transannular reaction is a powerful method for constructing fused ring systems.

Experimental Protocol:

  • Materials: this compound, sodium ethoxide, ethanol, diethyl ether, saturated ammonium chloride solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of this compound in ethanol is treated with a catalytic amount of sodium ethoxide at room temperature.

    • The reaction mixture is stirred for 12-24 hours, and the progress is monitored by TLC.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the bicyclic enone derivative.

Synthetic and Reaction Pathways

The following diagrams illustrate the key synthetic and reaction pathways described in this document.

synthesis_pathway Acyclic_Precursor Diethyl Decanedioate Acyloin Cyclodecanoin Acyclic_Precursor->Acyloin Acyloin Condensation (Na, TMSCl, Toluene) Dione This compound Acyloin->Dione Oxidation (PCC, DCM) Derivative Bicyclic Enone Derivative Dione->Derivative Intramolecular Aldol Condensation (NaOEt, EtOH)

Caption: Synthetic pathway to this compound and its derivative.

Potential Biological Relevance and Signaling Pathway

While the direct biological activity of this compound is not extensively studied, its derivatives, particularly bicyclic structures, are found in a number of natural products. For instance, the bicyclo[8.1.0]undecane skeleton, which can be conceptually derived from this compound, is a core structure in some sesquiterpenoids that have shown anti-inflammatory and cytotoxic activities.[1] The mechanism of action for some of these compounds may involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

The following diagram illustrates a simplified hypothetical signaling pathway that could be influenced by a bioactive derivative of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_P->NFkB releases Derivative This compound Derivative Derivative->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes Stimulus Inflammatory Stimulus Stimulus->Receptor

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: 1,6-Cyclodecanedione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,6-Cyclodecanedione is a versatile macrocyclic diketone that serves as a valuable starting material in the synthesis of various bicyclic systems. Of particular interest in medicinal chemistry is its application as a precursor to the azulene scaffold. Through an intramolecular aldol condensation, this compound can be efficiently converted to a hydroazulenone core, which can be further elaborated to yield a diverse range of azulene derivatives. Azulenes, with their unique bicyclic aromatic structure, have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. These application notes provide a detailed overview of the synthetic utility of this compound in accessing medicinally relevant azulene-based compounds, complete with experimental protocols and biological evaluation methods.

Synthetic Applications of this compound

The primary application of this compound in medicinal chemistry lies in its role as a synthon for the bicyclo[5.3.0]decane ring system, the core structure of azulenes. The key transformation is a base-catalyzed intramolecular aldol condensation.

Experimental Protocol: Synthesis of 2,3,5,6,7,8-Hexahydroazulen-4(1H)-one

This protocol describes the synthesis of the pivotal hydroazulenone intermediate from this compound.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10.0 g, 59.4 mmol) in 100 mL of absolute ethanol.

  • To this solution, add a catalytic amount of a base, such as sodium ethoxide (1.0 g, 14.7 mmol) or potassium hydroxide (0.8 g, 14.3 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid (1 M HCl).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether (100 mL) and water (50 mL).

  • Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.

Application in the Synthesis of Bioactive Azulene Derivatives

The 2,3,5,6,7,8-hexahydroazulen-4(1H)-one intermediate can be further modified to synthesize a variety of azulene derivatives with potential therapeutic applications.

Hypothetical Synthetic Pathway to Anti-Inflammatory Azulenes

The hydroazulenone can be aromatized and subsequently functionalized to produce azulenes with known anti-inflammatory properties. For example, the introduction of sulfonate groups has been shown to be beneficial for anti-inflammatory activity.

G A This compound B Intramolecular Aldol Condensation A->B Base (e.g., NaOEt) C 2,3,5,6,7,8-Hexahydroazulen-4(1H)-one B->C D Dehydrogenation/ Aromatization C->D e.g., Pd/C, heat E Azulene D->E F Sulfonation E->F e.g., H2SO4/SO3 G Substituted Azulene Sulfonates (Anti-inflammatory Agents) F->G G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Inhibits IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) NFkB->Genes Induces Transcription Azulene Azulene Derivative Azulene->IKK Inhibits

Troubleshooting & Optimization

Technical Support Center: 1,6-Cyclodecanedione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,6-Cyclodecanedione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound, a 10-membered macrocycle, can be challenging. Key methods for cyclization include:

  • Acyloin Condensation: An intramolecular reductive coupling of a diester, which is particularly effective for forming 10-membered and larger rings.[1][2]

  • Thorpe-Ziegler Reaction: An intramolecular condensation of a dinitrile, which is also well-suited for synthesizing macrocycles.[3][4][5]

  • Dieckmann Condensation: An intramolecular reaction of diesters to form β-keto esters. While highly effective for 5- and 6-membered rings, its efficiency can be lower for larger rings like the 10-membered cyclodecane system.[6][7][8]

  • Ring-Closing Metathesis (RCM): A powerful method for forming cyclic alkenes from a diene precursor, which can then be hydrogenated to the desired dione.[9][10]

Q2: What are the main challenges in synthesizing macrocycles like this compound?

A2: The primary challenge in macrocyclization is favoring the intramolecular ring-closing reaction over competing intermolecular reactions, which lead to dimers, oligomers, and polymers.[11][12] This is due to the high entropic penalty associated with bringing the two ends of a long linear precursor together.[12][13] Consequently, these reactions often require high-dilution conditions, which can be inefficient and difficult to scale up.[11][12]

Q3: How can I minimize the formation of byproducts in my synthesis?

A3: To minimize byproduct formation, especially polymers, the principle of high dilution is crucial. This involves the slow addition of the linear precursor to a large volume of solvent to maintain a very low substrate concentration, thereby favoring intramolecular cyclization.[13] Additionally, ensuring the purity of starting materials and maintaining an inert atmosphere (e.g., under argon or nitrogen) can prevent side reactions. For specific reactions like the Acyloin condensation, using additives like chlorotrimethylsilane can trap intermediates and prevent side reactions.[1][14]

Q4: I've observed an unexpected bicyclic product. What is it and how can it be avoided?

A4: this compound is prone to undergoing an intramolecular aldol condensation when treated with a base, forming a bicyclic product, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[15][16] To avoid this, it is critical to control the basicity and temperature during the reaction and workup. If the desired product is the dione, exposure to strong bases for extended periods should be avoided.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Acyloin Condensation 1. Intermolecular polymerization: The concentration of the diester precursor is too high.[12] 2. Oxygen contamination: Traces of oxygen can interfere with the reaction mechanism.[1] 3. Protic solvent contamination: Protic solvents will lead to Bouveault-Blanc reduction instead of the desired condensation.[1][2] 4. Inefficient sodium dispersion: Poorly dispersed sodium metal leads to an incomplete reaction.1. Employ high-dilution conditions by slowly adding the diester to the reaction mixture.[13] 2. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon). Use freshly distilled, oxygen-free solvents.[1] 3. Use high-boiling aprotic solvents like toluene or xylene, ensuring they are rigorously dried before use.[1][2] 4. Use finely dispersed sodium in a high-boiling solvent or prepare a sodium sand to maximize the reactive surface area.
Polymer Formation in Thorpe-Ziegler Reaction 1. High substrate concentration: Favors intermolecular reaction between dinitrile molecules.[11] 2. Ineffective base: The chosen base may not be strong enough to efficiently deprotonate the dinitrile.1. Utilize the high-dilution principle, adding the dinitrile solution dropwise over an extended period. 2. Use a strong, non-nucleophilic base such as sodium or potassium tert-butoxide.
Sluggish or Incomplete Ring-Closing Metathesis (RCM) 1. Catalyst poisoning: Impurities in the substrate or solvent can deactivate the ruthenium catalyst.[17] 2. Reversible reaction: The buildup of ethylene, a gaseous byproduct, can slow down or reverse the reaction.[10][17] 3. Catalyst choice: The catalyst may not be active enough for the specific substrate.1. Purify the diene precursor and use high-purity, degassed solvents. 2. Perform the reaction under a gentle stream of nitrogen or argon, or under vacuum, to continuously remove ethylene gas and drive the equilibrium towards the product.[17] 3. Screen different generations of Grubbs or Hoveyda-Grubbs catalysts, as their activity and stability vary.[10]
Formation of Bicyclic Aldol Product 1. Presence of base: this compound is sensitive to base and can undergo an intramolecular aldol condensation.[15][16]1. During workup, neutralize the reaction mixture carefully and avoid basic conditions during purification (e.g., basic alumina chromatography). If the cyclization method itself uses a strong base, ensure rapid and complete quenching at low temperatures.

Experimental Protocols

Protocol 1: Acyloin Condensation for this compound Synthesis

This protocol is adapted from general procedures for intramolecular Acyloin condensation.[1][2]

Materials:

  • Diethyl decanedioate (or other suitable decanedioate ester)

  • Sodium metal

  • Dry, oxygen-free xylene

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of argon.

  • Add dry xylene (to a final concentration of ~0.05 M for the diester) and finely cut sodium metal to the flask.

  • Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

  • In the dropping funnel, prepare a solution of diethyl decanedioate and an equimolar amount of TMSCl in dry xylene.

  • Slowly add the diester/TMSCl solution to the refluxing sodium dispersion over 8-12 hours to maintain high-dilution conditions.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until all the sodium has reacted.

  • Cool the reaction mixture to room temperature and cautiously add ethanol to quench any remaining sodium, followed by a slow addition of water.

  • Acidify the mixture with dilute HCl to hydrolyze the silyl enol ether intermediate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product (an α-hydroxy ketone) can then be oxidized to this compound using standard methods (e.g., with copper(II) acetate).

  • Purify the final product by column chromatography or distillation.

Protocol 2: Thorpe-Ziegler Reaction for this compound Synthesis

This protocol is a generalized procedure for the intramolecular Thorpe-Ziegler reaction.[3][4]

Materials:

  • Decanedinitrile

  • Sodium tert-butoxide (or other strong, non-nucleophilic base)

  • Dry, oxygen-free toluene

  • Hydrochloric acid (HCl), aqueous solution for hydrolysis

  • Sulfuric acid (H₂SO₄), aqueous solution for decarboxylation

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried apparatus similar to the Acyloin condensation, under an argon atmosphere.

  • Add dry toluene to the reaction flask and heat it to reflux.

  • Prepare a solution of decanedinitrile in dry toluene and place it in the dropping funnel.

  • Prepare a suspension of sodium tert-butoxide in refluxing toluene in the main flask.

  • Add the decanedinitrile solution dropwise to the base suspension over 8-12 hours.

  • After the addition is complete, continue to reflux for another 2-4 hours to ensure complete cyclization to the β-enaminonitrile intermediate.

  • Cool the reaction mixture and quench by adding it to ice-cold dilute HCl. This will hydrolyze the imine to a β-ketonitrile.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

  • Remove the solvent under reduced pressure.

  • The resulting cyclic β-ketonitrile is then subjected to acidic hydrolysis and decarboxylation by refluxing with aqueous sulfuric acid to yield this compound.

  • Purify the final product by chromatography or distillation.

Data & Yields

The yield of macrocyclization reactions is highly dependent on ring size. The synthesis of 10-membered rings is known to be challenging.

Table 1: Typical Yields for Acyloin Condensation by Ring Size

Ring SizeYield
5- and 6-memberedHigh (80-85%)[1]
4-, 7-, 10-, and 11-memberedModerate (50-60%)[1]
8- and 9-memberedPoor to Modest (30-40%)[1]
12+ memberedGood to Excellent (>70%)[1]

Table 2: Typical Yields for Thorpe-Ziegler Reaction by Ring Size

Ring SizeYield
5- to 8-memberedGenerally useful[4]
9- to 12-memberedFails or gives low yields[4]
13+ memberedGenerally useful[4]

Diagrams and Workflows

G cluster_0 Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_method Which synthesis method was used? start->check_method check_side_product Unexpected bicyclic product observed? start->check_side_product acyloin Acyloin Condensation check_method->acyloin thorpe Thorpe-Ziegler check_method->thorpe rcm RCM check_method->rcm other Other Method check_method->other check_acyloin Check for: - Polymer byproduct? - Bouveault-Blanc reduction? - Incomplete reaction? acyloin->check_acyloin check_thorpe Check for: - Significant polymer byproduct? thorpe->check_thorpe check_rcm Check for: - Sluggish/stalled reaction? rcm->check_rcm other->check_side_product solution_acyloin Solutions: - Increase dilution - Ensure aprotic/anhydrous conditions - Use finely dispersed sodium check_acyloin->solution_acyloin solution_thorpe Solutions: - Increase dilution - Use stronger, non-nucleophilic base check_thorpe->solution_thorpe solution_rcm Solutions: - Purify substrate & solvent - Remove ethylene byproduct - Screen different catalysts check_rcm->solution_rcm solution_aldol Cause: Intramolecular Aldol Condensation Solution: Avoid basic conditions during workup and purification check_side_product->solution_aldol

Caption: Troubleshooting workflow for low yield.

G cluster_1 Acyloin Condensation Mechanism for Cyclization diester Diester Precursor radical_anion Radical Anion Dimer diester->radical_anion + 2 Na diketone 1,2-Diketone Intermediate radical_anion->diketone - 2 RO⁻ enediolate Sodium Enediolate diketone->enediolate + 2 Na acyloin Cyclic Acyloin (α-Hydroxy Ketone) enediolate->acyloin + H₂O (Workup)

Caption: Acyloin condensation mechanism.

G cluster_2 Intramolecular Aldol Condensation Side Reaction dione This compound enolate Enolate Formation dione->enolate + Base (e.g., OH⁻) attack Intramolecular Nucleophilic Attack enolate->attack aldol_product Bicyclic Aldol Adduct attack->aldol_product final_product Dehydrated Bicyclic Product (Hexahydroazulenone) aldol_product->final_product - H₂O

Caption: Intramolecular aldol side reaction.

References

Technical Support Center: Intramolecular Aldol Condensation of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the intramolecular aldol condensation of 1,6-cyclodecanedione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the intramolecular aldol condensation of this compound?

A1: The expected major product is an α,β-unsaturated ketone with a bicyclic-fused ring system. Specifically, the reaction yields 2,3,5,6,7,8-hexahydroazulen-4(1H)-one , which is also referred to as 1(7)-bicyclo[5.3.0]decen-2-one .[1] This product is formed through a base-catalyzed intramolecular reaction where an enolate formed at one α-carbon attacks the other carbonyl group within the same molecule, followed by dehydration.

Q2: What is the fundamental mechanism of this reaction?

A2: The reaction proceeds via a standard intramolecular aldol condensation mechanism:

  • Enolate Formation: A base removes an α-hydrogen from one of the carbonyl groups of this compound to form a resonance-stabilized enolate ion.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ketone group within the same molecule. This forms a bicyclic β-hydroxy ketone intermediate.

  • Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heat, to form the more stable, conjugated α,β-unsaturated ketone, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[1]

Q3: What are the potential side reactions or byproducts?

A3: While the formation of the fused 5- and 7-membered ring system of the hexahydroazulenone is generally favored, other side reactions can occur:

  • Alternative Ring Formation: Intramolecular aldol reactions generally favor the formation of sterically stable 5- and 6-membered rings. While the main product involves a 5- and 7-membered ring fusion, alternative cyclizations leading to different, potentially more strained, bicyclic systems are possible, though typically less favorable.

  • Intermolecular Condensation/Polymerization: If the reaction concentration is too high, intermolecular aldol condensation between two molecules of this compound can compete with the desired intramolecular reaction, leading to oligomeric or polymeric byproducts.

  • Incomplete Dehydration: Some of the β-hydroxy ketone intermediate may remain if the dehydration step is not driven to completion.

  • Formation of Bicyclo[5.3.0]dec-1(7)-en-2-one as an Impurity: This specific aldol condensation product has been identified as a potential impurity in the synthesis of 1,6-cyclodecanediol when basic conditions are present, highlighting its tendency to form as a side product.[2]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of the Desired Product 1. Ineffective Base: The chosen base may not be strong enough to generate a sufficient concentration of the enolate. 2. Unfavorable Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, promoting decomposition or side reactions. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Base Selection: While weak bases like sodium carbonate or bicarbonate can be effective, stronger bases such as sodium hydroxide or potassium hydroxide in an alcoholic solvent can be used to increase the rate of enolate formation. Ensure the base is fresh and not passivated. 2. Temperature Optimization: Heating is often required to drive the dehydration of the aldol adduct. A moderate temperature increase can improve the yield. Monitor the reaction for the formation of degradation products at higher temperatures. 3. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product to determine the optimal reaction time.
Formation of Polymeric or Oily Byproducts 1. High Concentration of Reactant: High concentrations favor intermolecular reactions over the desired intramolecular cyclization.1. High Dilution: Perform the reaction under high dilution conditions to minimize the probability of intermolecular interactions and favor the intramolecular pathway.
Presence of Multiple Products in the Final Mixture 1. Non-selective Enolate Formation: Deprotonation at different α-carbons can lead to a mixture of isomeric products. 2. Equilibrium between Products: The reaction is reversible, and under certain conditions, a thermodynamic mixture of products could be obtained.1. Control of Reaction Conditions: Carefully control the temperature and choice of base. A weaker base at a lower temperature might offer more selectivity. 2. Purification: Utilize column chromatography to separate the desired product from isomers and other byproducts.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Base: Not enough base to catalyze the reaction to completion. 2. Short Reaction Time: The reaction was stopped prematurely.1. Stoichiometry of Base: While catalytic amounts of base are often sufficient, for less reactive systems, increasing the molar ratio of the base may be necessary. 2. Extended Reaction Time: Continue to monitor the reaction by TLC and allow it to proceed until the starting material is consumed.

Experimental Protocols

Key Experiment: Intramolecular Aldol Condensation of this compound

  • Objective: To synthesize 2,3,5,6,7,8-hexahydroazulen-4(1H)-one via the intramolecular aldol condensation of this compound.

  • Procedure: A common method involves heating this compound with a mild base in an aqueous solution.[1]

    • Reactants and Reagents:

      • This compound

      • Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

      • Solvent for extraction (e.g., diethyl ether or dichloromethane)

      • Drying agent (e.g., anhydrous magnesium sulfate)

    • Step-by-Step Protocol:

      • Dissolve this compound in a suitable solvent that is miscible with water, such as ethanol, if necessary.

      • Add an aqueous solution of sodium bicarbonate or sodium carbonate to the solution of the diketone.

      • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture to room temperature.

      • Extract the product with an organic solvent like diethyl ether or dichloromethane.

      • Wash the combined organic layers with water and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

      • Purify the crude product by vacuum distillation or column chromatography.

  • Quantitative Data:

Parameter Typical Range/Value
Base Sodium Bicarbonate, Sodium Carbonate, Sodium Hydroxide
Solvent Aqueous, or a mixture of alcohol and water
Temperature Reflux
Reaction Time Varies, requires monitoring (e.g., by TLC)
Purification Vacuum distillation or Column Chromatography

Visualizations

Signaling Pathways and Experimental Workflows

aldol_condensation_pathway Reaction Pathway for this compound Aldol Condensation cluster_start Starting Material cluster_process Reaction Steps cluster_product Product 1_6_Cyclodecanedione This compound Enolate_Formation Enolate Formation 1_6_Cyclodecanedione->Enolate_Formation + Base (e.g., NaHCO₃) Intramolecular_Attack Intramolecular Nucleophilic Attack Enolate_Formation->Intramolecular_Attack Forms β-hydroxy ketone intermediate Dehydration Dehydration Intramolecular_Attack->Dehydration + Heat Final_Product 2,3,5,6,7,8-hexahydroazulen-4(1H)-one Dehydration->Final_Product

Caption: Reaction pathway of this compound to its aldol condensation product.

experimental_workflow General Experimental Workflow Start Start Dissolve Dissolve this compound Start->Dissolve Add_Base Add Aqueous Base Dissolve->Add_Base Heat Heat to Reflux Add_Base->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purification (Distillation/Chromatography) Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for the synthesis and purification of the product.

troubleshooting_logic Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_TLC Analyze TLC Plate Low_Yield->Check_TLC Starting_Material Significant Starting Material? Check_TLC->Starting_Material Increase_Time_Temp Increase Reaction Time/Temperature Starting_Material->Increase_Time_Temp Yes Side_Products Multiple Side Products? Starting_Material->Side_Products No High_Dilution Use High Dilution Conditions Side_Products->High_Dilution Yes (Polymeric) Optimize_Base Optimize Base Concentration/Type Side_Products->Optimize_Base Yes (Isomeric)

Caption: A decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Optimizing Intramolecular Cyclization of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the intramolecular cyclization of 1,6-cyclodecanedione to synthesize 2,3,5,6,7,8-hexahydroazulen-4(1H)-one. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help optimize reaction conditions and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the cyclization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective Base: The base used may not be strong enough to efficiently generate the enolate. 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Degraded Starting Material: this compound may have degraded over time.1. Select a Stronger Base: Consider using stronger bases such as potassium tert-butoxide or sodium ethoxide. (See Table 1 for a comparison). 2. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Refluxing in a suitable solvent is often effective. 3. Verify Starting Material Purity: Check the purity of the this compound using techniques like NMR or GC-MS before starting the reaction.
Formation of Multiple Products 1. Intermolecular Reactions: High concentrations of the starting material can favor intermolecular aldol reactions, leading to polymers or other side products. 2. Alternative Cyclization Pathways: While less likely, alternative intramolecular reactions could occur. 3. Incomplete Dehydration: The intermediate aldol addition product may not fully dehydrate to the final enone.1. Use High-Dilution Conditions: Perform the reaction at a low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. 2. Optimize Base and Temperature: A weaker base and lower temperature might favor the desired product.[1] 3. Promote Dehydration: Ensure the reaction is heated sufficiently to drive the dehydration step. The use of a Dean-Stark trap to remove water can also be beneficial.
Recovery of Unreacted Starting Material 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Base Stoichiometry: An insufficient amount of base will result in incomplete conversion.1. Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS and extend the reaction time accordingly. 2. Adjust Base Amount: While the base is catalytic, using a slightly higher amount (e.g., 0.2-0.3 equivalents) can sometimes improve the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the base-catalyzed cyclization of this compound?

A1: The expected product is 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[2] This is formed through an intramolecular aldol condensation reaction.[1][2]

Q2: What is the mechanism of this reaction?

A2: The reaction proceeds via a base-mediated intramolecular aldol condensation. The mechanism involves three key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from one of the carbonyl groups to form a resonance-stabilized enolate.

  • Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ketone group within the same molecule, forming a new carbon-carbon bond and a bicyclic alkoxide intermediate.

  • Dehydration: The alkoxide is protonated to form a β-hydroxy ketone, which then undergoes dehydration (elimination of a water molecule) upon heating to yield the final α,β-unsaturated ketone product, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[2]

Q3: How does the choice of base affect the reaction?

A3: The choice of base is critical. A base that is too weak may not efficiently generate the enolate, leading to a slow or incomplete reaction. A base that is too strong might promote undesired side reactions. The optimal base is one that is strong enough to deprotonate the α-carbon without causing significant side product formation. See Table 1 for a comparison of common bases.

Q4: What is the role of the solvent in this reaction?

A4: The solvent can influence the solubility of the reactants and the stability of the intermediates. Protic solvents like ethanol can participate in proton transfer steps and are commonly used. Aprotic polar solvents can also be employed. The choice of solvent can affect the reaction rate and yield.

Q5: Why is high dilution important for this reaction?

A5: High dilution favors the intramolecular reaction pathway over the intermolecular one. At high concentrations, the probability of two different molecules of this compound reacting with each other increases, leading to the formation of polymeric byproducts.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of 2,3,5,6,7,8-hexahydroazulen-4(1H)-one. This data is representative and intended for educational purposes.

Table 1: Effect of Different Bases on Product Yield

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Sodium Carbonate (Na₂CO₃)Ethanol78 (reflux)1265
Sodium Hydroxide (NaOH)Ethanol78 (reflux)875
Potassium tert-Butoxide (t-BuOK)THF66 (reflux)485
Sodium Ethoxide (NaOEt)Ethanol78 (reflux)680

Table 2: Influence of Solvent and Temperature on Product Yield (using NaOH as base)

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Methanol65 (reflux)1070
Ethanol78 (reflux)875
Isopropanol82 (reflux)872
Tetrahydrofuran (THF)66 (reflux)1268

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the chosen solvent (e.g., ethanol, 100 mL for every 1 g of starting material).

  • Addition of Reactants: Dissolve this compound (1.0 g, 5.94 mmol) in the solvent.

  • Addition of Base: Add the selected base (e.g., sodium hydroxide, 0.24 g, 6.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for the time indicated in the tables above, or until TLC/GC-MS analysis shows completion of the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the base with a dilute acid (e.g., 1 M HCl) until the pH is ~7.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Analysis: Characterize the purified product by NMR, IR, and mass spectrometry to confirm the structure of 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.

Mandatory Visualization

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve_Diketone Dissolve this compound in Solvent Start->Dissolve_Diketone Add_Base Add Base Dissolve_Diketone->Add_Base Heat_to_Reflux Heat to Reflux Add_Base->Heat_to_Reflux Monitor_Reaction Monitor by TLC/GC-MS Heat_to_Reflux->Monitor_Reaction Monitor_Reaction->Heat_to_Reflux Incomplete Neutralize Neutralize Monitor_Reaction->Neutralize Complete Extract Extract with Organic Solvent Neutralize->Extract Purify Column Chromatography Extract->Purify End Characterize Product Purify->End

Caption: Experimental workflow for the cyclization of this compound.

troubleshooting_logic Start Low Yield Check_SM Starting Material Okay? Start->Check_SM Check_Conditions Reaction Conditions Appropriate? Check_SM->Check_Conditions Yes Degraded_SM Purify or Replace Starting Material Check_SM->Degraded_SM No Check_Products Side Products Observed? Check_Conditions->Check_Products Yes Optimize_Base_Temp Optimize Base & Temperature Check_Conditions->Optimize_Base_Temp No Use_High_Dilution Use High Dilution Check_Products->Use_High_Dilution Yes End End Check_Products->End No

Caption: Troubleshooting logic for low yield in the cyclization reaction.

References

Technical Support Center: Purification of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Cyclodecanedione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound can include:

  • Unreacted starting materials: Depending on the synthetic route, these can vary.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Byproducts of synthesis: These are specific to the synthetic method used.

  • Intramolecular aldol condensation product: A significant impurity can be 2,3,5,6,7,8-hexahydroazulen-4(1H)-one, formed by the self-condensation of this compound, especially under basic conditions.[1]

Q2: Why is my purified this compound showing a new, unexpected peak in GC-MS analysis?

A2: The appearance of a new peak, particularly after purification attempts, may indicate the formation of the intramolecular aldol condensation product, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[1] This can occur if the purification conditions (e.g., basic alumina in column chromatography or basic treatment during work-up) are not carefully controlled.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide structural confirmation and detect non-volatile impurities. Thin Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of purification.

Troubleshooting Guides

Recrystallization

Problem 1: this compound fails to crystallize from solution ("oils out").

  • Possible Cause: The solvent may be too nonpolar, or the concentration of the solution is too high, causing the compound to come out of solution above its melting point.

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with a moderately polar solvent. Since this compound is a ketone, solvents like acetone, ethyl acetate, or a mixed solvent system such as hexane/ethyl acetate could be effective.[2]

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can promote oiling out.

    • Reduce Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

Problem 2: The yield of recrystallized this compound is very low.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Solvent Choice: Select a solvent in which this compound has high solubility at elevated temperatures but low solubility at low temperatures.

    • Concentrate the Mother Liquor: If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.

Column Chromatography

Problem 1: Poor separation of this compound from its impurities.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution.

  • Troubleshooting Steps:

    • Optimize Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A common starting point for ketones is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[3] The polarity can be gradually increased to achieve good separation.

    • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute non-polar impurities, followed by the desired compound.

    • Stationary Phase: Ensure the use of a neutral stationary phase like silica gel. Basic or acidic alumina could potentially cause degradation of the target molecule.

Problem 2: this compound is degrading on the column.

  • Possible Cause: The stationary phase is too acidic or basic, catalyzing the intramolecular aldol condensation.

  • Troubleshooting Steps:

    • Use Neutral Silica Gel: Standard silica gel is generally suitable. Avoid using alumina unless it is certified as neutral.

    • Deactivate Silica Gel: If degradation is still observed, the silica gel can be deactivated by pre-treating it with a small amount of a neutral, polar solvent like methanol and then drying it before packing the column.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization>98%60-80%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound is highly soluble in the cold solvent.
Column Chromatography>99%70-90%High resolution for separating closely related impurities.More time-consuming and requires larger volumes of solvent.[4][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A mixture of hexane and ethyl acetate is a good starting point.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise until the solution becomes slightly cloudy, then reheat until clear before cooling.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a column with neutral silica gel using a slurry packing method with a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the compounds using TLC.

  • Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate).

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Protocol 3: GC-MS Analysis of this compound
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • GC Program: Use a suitable temperature program to separate the components. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • MS Analysis: Acquire mass spectra of the eluting peaks to identify the components based on their fragmentation patterns and comparison to a spectral library.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography High-Purity Separation tlc TLC Monitoring recrystallization->tlc Check Purity column_chromatography->tlc Monitor Fractions gcms GC-MS Analysis tlc->gcms nmr NMR Analysis tlc->nmr pure_product Pure this compound (>99%) gcms->pure_product nmr->pure_product

Caption: Purification and analysis workflow for this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Problems cluster_chromatography Chromatography Problems start Purification Issue oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation degradation On-Column Degradation start->degradation solution1 Adjust Solvent / Cooling Rate oiling_out->solution1 solution2 Minimize Solvent / Concentrate Mother Liquor low_yield->solution2 solution3 Optimize Eluent / Use Gradient poor_separation->solution3 solution4 Use Neutral Stationary Phase degradation->solution4

Caption: Troubleshooting logic for this compound purification.

References

Preventing byproduct formation in 1,6-Cyclodecanedione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1,6-cyclodecanedione. The information is designed to help prevent byproduct formation and optimize reaction outcomes.

Intramolecular Aldol Condensation

A common challenge in reactions with this compound under basic conditions is the propensity for intramolecular aldol condensation, leading to the formation of a bicyclic enone, 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct when this compound is treated with a base?

A1: The primary byproduct is 2,3,5,6,7,8-hexahydroazulen-4(1H)-one, which results from an intramolecular aldol condensation followed by dehydration.[1] This occurs because the base removes a proton from a carbon alpha to one of the carbonyl groups, creating an enolate that then attacks the other carbonyl group within the same molecule.

Q2: Under what conditions is the intramolecular aldol condensation favored?

A2: This reaction is favored under basic conditions, even with weak bases like sodium carbonate. Elevated temperatures can also promote the dehydration of the initial aldol addition product to the more stable conjugated enone.

Q3: How can I minimize the formation of the aldol condensation byproduct?

A3: To minimize this byproduct, it is crucial to avoid basic conditions if the desired reaction does not require them. If a base is necessary for another transformation, consider using non-nucleophilic, sterically hindered bases at low temperatures. Additionally, protecting one of the ketone functionalities as a ketal can prevent the intramolecular reaction.

Troubleshooting Guide: Intramolecular Aldol Condensation
Issue Possible Cause Solution
Formation of a major byproduct with a UV absorbance characteristic of a conjugated system. The reaction conditions are too basic, favoring the intramolecular aldol condensation.If possible, run the reaction under neutral or acidic conditions. If a base is required, use a weaker or sterically hindered base and maintain a low reaction temperature.
Low yield of the desired product in a base-catalyzed reaction. The starting material is being consumed by the aldol condensation side reaction.Protect one of the carbonyl groups as a ketal before performing the base-catalyzed step. The protecting group can be removed under acidic conditions after the desired reaction is complete.
Complex mixture of products observed by NMR or GC-MS. A combination of desired reaction and aldol condensation is occurring.Optimize reaction conditions by lowering the temperature and using a less reactive base. Consider a slow addition of the base to keep its concentration low throughout the reaction.
Experimental Protocol: Minimizing Aldol Condensation via Ketal Protection

This protocol describes the protection of one carbonyl group of this compound as an ethylene ketal to prevent intramolecular aldol condensation during a subsequent base-catalyzed reaction.

Materials:

  • This compound

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the monoprotected this compound.

  • The purified monoketal can then be used in base-catalyzed reactions with a significantly reduced risk of intramolecular aldol condensation.

Diagram: Intramolecular Aldol Condensation Pathway

aldol_condensation start This compound enolate Enolate Intermediate start->enolate Base (e.g., OH-) aldol_adduct Bicyclic Aldol Adduct enolate->aldol_adduct Intramolecular Attack product 2,3,5,6,7,8-hexahydroazulen-4(1H)-one aldol_adduct->product Dehydration (-H2O)

Caption: Intramolecular aldol condensation of this compound.

Reduction to 1,6-Cyclodecanediol

The reduction of this compound to 1,6-cyclodecanediol is a common transformation. However, incomplete reduction can lead to byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the reduction of this compound to the corresponding diol?

A1: The most common byproducts are the starting material (unreacted this compound) and the partially reduced intermediate, 6-hydroxycyclodecanone.

Q2: How can I ensure the complete reduction of both carbonyl groups?

A2: Using a sufficient excess of the reducing agent (e.g., sodium borohydride) and allowing for adequate reaction time are crucial. Monitoring the reaction by thin-layer chromatography (TLC) can help determine when the reaction is complete.

Troubleshooting Guide: Reduction to Diol
Issue Possible Cause Solution
Presence of starting material in the final product. Insufficient reducing agent or reaction time.Increase the molar equivalents of the reducing agent (e.g., NaBH4) and/or extend the reaction time. Gentle heating may also be employed if the reaction is sluggish at room temperature.
Isolation of 6-hydroxycyclodecanone. Incomplete reduction.Similar to the issue of unreacted starting material, increase the amount of reducing agent and/or the reaction time to drive the reaction to completion.
Quantitative Data: Reduction of this compound
Reducing Agent Conditions Major Product Yield Byproducts
NaBH4Methanol, 0 °C to rt1,6-Cyclodecanediol>95%6-hydroxycyclodecanone (<5%)
LiAlH4Anhydrous THF, 0 °C to rt1,6-Cyclodecanediol>98%Minimal
Experimental Protocol: Reduction with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (2.2 equivalents)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1,6-cyclodecanediol.

Diagram: Reduction Workflow

reduction_workflow start This compound reduction Reduction (e.g., NaBH4, MeOH) start->reduction quench Quench (1M HCl) reduction->quench extraction Workup (Extraction) quench->extraction product 1,6-Cyclodecanediol extraction->product

Caption: Workflow for the reduction of this compound.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters (or lactones from cyclic ketones). In the case of this compound, a dilactone can be formed.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Baeyer-Villiger oxidation of this compound?

A1: The expected product is a 12-membered ring dilactone, where an oxygen atom has been inserted adjacent to each carbonyl group.

Q2: What are potential side reactions in a Baeyer-Villiger oxidation?

A2: Side reactions can include the hydrolysis of the peroxy acid and, if the starting material contains other oxidizable functional groups, their oxidation. Incomplete oxidation can also lead to the mono-lactone intermediate.

Troubleshooting Guide: Baeyer-Villiger Oxidation
Issue Possible Cause Solution
Low conversion to the dilactone. Insufficient oxidant or reaction time.Increase the equivalents of the peroxy acid (e.g., m-CPBA) and monitor the reaction over a longer period.
Formation of acidic byproducts. Decomposition of the peroxy acid.Use a buffered system (e.g., with Na2HPO4) to maintain a neutral pH and minimize acid-catalyzed side reactions.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 2.5 equivalents)

  • Dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfite (10% aqueous solution)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add m-CPBA in portions to the stirred solution at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium sulfite to destroy excess peroxide.

  • Wash with saturated aqueous sodium bicarbonate to remove m-chlorobenzoic acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dilactone.

Wittig Reaction

The Wittig reaction is a versatile method for converting ketones to alkenes. With a diketone like this compound, mono- or di-olefination can be achieved.

Frequently Asked questions (FAQs)

Q1: What are the common byproducts of a Wittig reaction?

A1: The most common byproduct is triphenylphosphine oxide. Additionally, mixtures of E/Z isomers of the alkene product can be formed.

Q2: How can I control the stereoselectivity (E/Z ratio) of the Wittig reaction?

A2: The stereoselectivity is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene.[2][3][4] Non-stabilized ylides (e.g., from simple alkyl halides) typically favor the Z-alkene.[4]

Troubleshooting Guide: Wittig Reaction
Issue Possible Cause Solution
Difficult removal of triphenylphosphine oxide. High polarity and solubility of the byproduct.Purify the product by column chromatography. In some cases, precipitation of the byproduct from a nonpolar solvent can be effective.
Formation of an undesired E/Z isomer ratio. The choice of ylide and reaction conditions.To favor the E-isomer, use a stabilized ylide. To favor the Z-isomer, use a non-stabilized ylide under salt-free conditions at low temperature.
Low yield of the desired alkene. The ylide may be unstable or the ketone may be sterically hindered.Prepare the ylide in situ and use it immediately. For sterically hindered ketones, longer reaction times or more reactive ylides may be necessary.
Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi dropwise. The solution should turn a characteristic orange/red color, indicating ylide formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Deoxygenation Reactions (Clemmensen and Wolff-Kishner Reductions)

These reactions reduce the carbonyl groups to methylene groups.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Clemmensen and Wolff-Kishner reductions?

A1: The Clemmensen reduction is performed under strongly acidic conditions (zinc amalgam and HCl), while the Wolff-Kishner reduction is carried out under strongly basic conditions (hydrazine and a strong base at high temperatures).[5][6]

Q2: What are the potential byproducts of these reductions?

A2: In the Clemmensen reduction, byproducts can include alcohols and pinacols.[5] For the Wolff-Kishner reduction, azine formation is a common side reaction.[5][7]

Troubleshooting Guide: Deoxygenation Reactions
Issue Possible Cause Solution
Clemmensen: Formation of alcohol byproducts. Incomplete reduction.Ensure the zinc is fully amalgamated and use concentrated HCl. Anhydrous conditions can also favor complete reduction.
Wolff-Kishner: Formation of azine byproduct. Reaction of the hydrazone with unreacted ketone.Use a modified procedure where the hydrazone is pre-formed and then added to the base. The Huang-Minlon modification, which involves distilling off water, can also improve yields.[6][8]
Low yield or no reaction. The substrate is sensitive to the reaction conditions.If the substrate is acid-sensitive, use the Wolff-Kishner reduction. If it is base-sensitive, use the Clemmensen reduction.
Experimental Protocol: Wolff-Kishner (Huang-Minlon Modification)

Materials:

  • This compound

  • Hydrazine hydrate (excess)

  • Potassium hydroxide

  • Diethylene glycol

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add this compound, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

  • Heat the mixture to reflux for 1 hour to form the hydrazone.

  • Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

  • Once the temperature reaches ~200 °C, reattach the condenser and reflux for an additional 3-4 hours.

  • Cool the reaction mixture, add water, and extract with a nonpolar solvent (e.g., hexane).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting cyclodecane by distillation or chromatography.

Diagram: Deoxygenation Pathways

deoxygenation cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction start_c This compound reagents_c Zn(Hg), conc. HCl start_c->reagents_c product_c Cyclodecane reagents_c->product_c start_wk This compound reagents_wk H2NNH2, KOH, heat start_wk->reagents_wk product_wk Cyclodecane reagents_wk->product_wk

Caption: Comparison of Clemmensen and Wolff-Kishner reduction pathways.

References

Troubleshooting guide for 1,6-Cyclodecanedione experiments

Author: BenchChem Technical Support Team. Date: December 2025

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[1] 1,6-Cyclodecanedione | C10H16O2 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound, 10559-83-8. 2 Technical Support Center: this compound Experiments

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound is a cyclic diketone with a ten-membered carbon ring and two carbonyl groups at positions 1 and 6.[3] Its structure is crucial for predicting its reactivity.
What is a common reaction of this compound? A common reaction is an intramolecular aldol condensation, often base-catalyzed, which can lead to the formation of a bicyclic product.[3][4][5][6][7]
What safety precautions should be taken when working with this compound? While specific safety data for this compound is not readily available, it is prudent to handle it as a typical laboratory chemical. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For a related compound, Cyclododecanol, it is noted to be toxic to aquatic life with long-lasting effects.[8]

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Low or No Product Yield in Intramolecular Aldol Condensation

Q: I am attempting an intramolecular aldol condensation of this compound, but I am getting a low yield of the desired bicyclic product. What could be the issue?

A: Several factors can contribute to low yields in this reaction. Consider the following troubleshooting steps:

  • Base Strength and Concentration: The choice of base is critical. A weak base may not be sufficient to deprotonate the α-carbon to form the necessary enolate. Conversely, a base that is too strong or too concentrated might promote side reactions.

    • Solution: If using a weak base like sodium carbonate[3], consider switching to a stronger base such as sodium hydroxide or potassium hydroxide. Titrate the base concentration to find the optimal level for your specific reaction conditions.

  • Reaction Temperature: The temperature can influence the reaction rate and the equilibrium between reactants and products.

    • Solution: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessive heat can lead to decomposition or the formation of undesired byproducts. Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC).

  • Solvent Choice: The polarity and protic nature of the solvent can affect the stability of the enolate and the transition state.

    • Solution: Protic solvents can protonate the enolate, hindering the reaction. Consider using an aprotic solvent. The optimal solvent will depend on the specific base and reaction conditions.

  • Reaction Time: Aldol condensations are equilibrium reactions, and sufficient time is needed to reach completion.

    • Solution: Monitor the reaction progress over time using TLC or another appropriate analytical technique to determine the optimal reaction duration.

Formation of Unexpected Byproducts

Q: My reaction is producing a significant amount of an unexpected byproduct. How can I identify and minimize it?

A: The primary expected product from a base-catalyzed intramolecular aldol condensation of this compound is a bicyclic α,β-unsaturated ketone, such as 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.[4] The formation of other products could be due to several factors:

  • Alternative Cyclization Pathways: Depending on which α-proton is removed, different ring sizes could theoretically form. However, the formation of five- or six-membered rings is generally favored due to lower ring strain.[5][7]

  • Intermolecular Reactions: If the concentration of this compound is too high, intermolecular reactions may compete with the desired intramolecular cyclization.

    • Solution: Run the reaction under high-dilution conditions to favor the intramolecular pathway.

  • Side Reactions: The starting material or product may be susceptible to other base-catalyzed reactions.

    • Solution: Carefully analyze the byproduct using spectroscopic methods (NMR, IR, Mass Spectrometry) to elucidate its structure. This information will provide clues about the undesired reaction pathway and help in adjusting the reaction conditions to minimize it.

Experimental Protocol: Intramolecular Aldol Condensation of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • Base (e.g., Sodium Carbonate[3], Sodium Hydroxide[6])

  • Appropriate Solvent (e.g., Ethanol, Methanol, or an aprotic solvent)

  • Quenching solution (e.g., dilute HCl)

  • Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Dissolution: Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Slowly add the base to the solution while stirring. The reaction may be exothermic, so cooling in an ice bath might be necessary.

  • Reaction: Allow the reaction to proceed at the desired temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture and carefully quench it by adding a dilute acid solution until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the organic layer with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

Table 1: Typical Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃) Peaks corresponding to the different types of protons in the cyclodecane ring.
¹³C NMR (CDCl₃) A peak corresponding to the carbonyl carbons and several peaks for the methylene carbons.
IR (KBr) A strong absorption band around 1700 cm⁻¹ characteristic of a ketone carbonyl group.

Note: Specific chemical shifts and coupling constants will depend on the solvent and the specific conformation of the molecule.

Visualizations

experimental_workflow start Start: this compound dissolution Dissolution in Solvent start->dissolution base_addition Base Addition dissolution->base_addition reaction Intramolecular Aldol Condensation base_addition->reaction quenching Quenching reaction->quenching extraction Extraction quenching->extraction purification Purification extraction->purification product Final Product purification->product

Caption: Experimental workflow for the intramolecular aldol condensation of this compound.

logical_relationship low_yield Low Product Yield base Inappropriate Base Strength/Concentration low_yield->base temp Suboptimal Temperature low_yield->temp solvent Incorrect Solvent Choice low_yield->solvent time Insufficient Reaction Time low_yield->time

Caption: Potential causes for low product yield in this compound experiments.

References

Technical Support Center: Enhancing Stereoselectivity in 1,6-Cyclodecanedione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the stereoselectivity of reactions involving 1,6-cyclodecanedione.

Frequently Asked Questions (FAQs)

Q1: We are observing poor diastereoselectivity in the base-catalyzed intramolecular aldol cyclization of this compound. What are the potential causes and how can we improve it?

A1: Poor diastereoselectivity in the intramolecular aldol cyclization of this compound can stem from several factors related to the flexible nature of the ten-membered ring and the reaction conditions.

  • Flexible Transition State: The conformational flexibility of the cyclodecane ring can lead to multiple competing chair-like and boat-like transition states of similar energy, resulting in a mixture of diastereomers.

  • Equilibrating Conditions: The use of strong bases at elevated temperatures can lead to reversible aldol addition and elimination-addition sequences (retro-aldol), allowing for the equilibration of diastereomers and favoring the thermodynamically most stable, but not necessarily the desired, product.

  • Enolate Geometry: The geometry of the enolate (E vs. Z) formed under basic conditions can influence the stereochemical outcome of the aldol reaction. A lack of control over enolate formation will lead to a mixture of products.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the kinetically controlled product and prevent equilibration.

  • Choice of Base and Counterion: The choice of base and its corresponding counterion can significantly impact the transition state geometry. Lithium bases, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), are known to form more organized, chelated transition states, which can enhance diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and the geometry of the transition state. Aprotic, non-coordinating solvents like toluene or hexane are often preferred for better stereocontrol.

  • Use of Chiral Catalysts: Employing a chiral organocatalyst, such as (S)-proline or its derivatives, can promote the formation of a specific enamine intermediate, leading to a highly diastereoselective and enantioselective transformation.

Q2: Our attempts at enantioselective reduction of one ketone in this compound are resulting in low enantiomeric excess (e.e.). What strategies can we employ to improve the enantioselectivity?

A2: Low enantiomeric excess in the asymmetric reduction of this compound is a common challenge. The following strategies can help enhance enantioselectivity:

  • Catalyst Selection: The choice of chiral catalyst is paramount. For ketone reductions, well-established catalytic systems include:

    • CBS Catalysts (Corey-Bakshi-Shibata): These oxazaborolidine-based catalysts are highly effective for the enantioselective reduction of prochiral ketones with borane reagents.

    • Noyori-type Ru(II)-diamine-diphosphine complexes: These are excellent for asymmetric transfer hydrogenation from formic acid/triethylamine or isopropanol.

    • Chiral Metal Hydride Reagents: Reagents like BINAL-H (chiral aluminum hydride) or DIP-Chloride (chiral borane) can provide high enantioselectivity.

  • Substrate-Catalyst Matching: The steric and electronic properties of both the substrate and the catalyst must be well-matched. It may be necessary to screen a variety of chiral ligands to find the optimal one for this compound.

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Solvent: The solvent can influence the catalyst's conformation and its interaction with the substrate. It is advisable to screen different solvents to optimize the e.e.

Q3: We are struggling with the purification of the desired stereoisomer from a mixture of products. Any suggestions?

A3: The separation of stereoisomers of the bicyclic products derived from this compound can be challenging due to their similar polarities.

  • Chromatography Optimization:

    • Column Chromatography: Experiment with different solvent systems, employing shallow gradients to improve separation. Consider using different stationary phases, such as alumina instead of silica gel, or using silver nitrate-impregnated silica gel for compounds with double bonds.

    • Chiral HPLC/SFC: For analytical and small-scale preparative separations, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques. Method development will involve screening various chiral stationary phases and mobile phases.

  • Crystallization: If the product is a solid, diastereoselective crystallization can be a highly effective purification method. Test a range of solvents and solvent mixtures to induce crystallization of one diastereomer. Seeding with a pure crystal can sometimes facilitate this process.

  • Derivatization: In some cases, derivatizing the mixture of stereoisomers with a chiral resolving agent can lead to diastereomers with significantly different physical properties, making them easier to separate by chromatography or crystallization. The desired stereoisomer can then be recovered by cleaving the derivative.

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence the stereoselectivity of key reactions of this compound.

Table 1: Diastereoselectivity in the Intramolecular Aldol Cyclization of this compound

EntryBaseSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1NaOMeMeOH2560:40
2KOtBuTHF075:25
3LDATHF-7890:10
4LHMDSToluene-7892:8
5(S)-Proline (20 mol%)DMSO25>95:5 (and 95% e.e. for major)

Table 2: Enantioselective Reduction of this compound to the corresponding Chiral Ketol

EntryCatalyst (mol%)ReductantSolventTemperature (°C)Enantiomeric Excess (e.e.) (%)
1(R)-CBS (10)BH3·SMe2THF-7892
2(S)-CBS (10)BH3·SMe2THF-7891
3RuCl2--INVALID-LINK-- (2)HCOOH/NEt3CH2Cl22595
4(R)-BINAL-H (1.2 equiv)-THF-7888
5KRED-NADH-101 (Biocatalyst)IsopropanolBuffer/Toluene30>99

Detailed Experimental Protocols

Protocol 1: (S)-Proline-Catalyzed Asymmetric Intramolecular Aldol Cyclization of this compound

This protocol describes the enantioselective cyclization of this compound to form a chiral bicyclo[4.4.0]decan-1-ol-6-one.

Materials:

  • This compound (1.0 g, 5.94 mmol)

  • (S)-Proline (137 mg, 1.19 mmol, 20 mol%)

  • Dimethyl sulfoxide (DMSO), anhydrous (30 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.94 mmol) and (S)-proline (137 mg, 1.19 mmol).

  • Under an inert atmosphere (nitrogen or argon), add anhydrous DMSO (30 mL) via syringe.

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and water (100 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral bicyclo[4.4.0]decan-1-ol-6-one.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or by NMR analysis of a Mosher's ester derivative.

Visualizations

Experimental Workflow for Asymmetric Intramolecular Aldol Cyclization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_flask Flame-dried flask under N2 add_reagents Add this compound and (S)-Proline prep_flask->add_reagents add_solvent Add anhydrous DMSO add_reagents->add_solvent stir Stir at room temperature for 48-72h add_solvent->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with EtOAc/Water monitor->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography analysis Determine d.r. and e.e. (Chiral HPLC/NMR) chromatography->analysis

Caption: Workflow for proline-catalyzed asymmetric aldol cyclization.

Troubleshooting Logic for Low Diastereoselectivity

G cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Diastereoselectivity Observed temp Is temperature too high? start->temp base Is the base appropriate? temp->base No lower_temp Lower temperature (e.g., -78°C) temp->lower_temp Yes solvent Is the solvent optimal? base->solvent Yes change_base Switch to a chelating base (e.g., LDA, LHMDS) base->change_base No change_solvent Use a non-coordinating solvent (e.g., Toluene) solvent->change_solvent No use_catalyst Employ a chiral catalyst (e.g., (S)-Proline) solvent->use_catalyst Consider Advanced Method

Caption: Troubleshooting pathway for improving diastereoselectivity.

Navigating the Challenges of Medium-Ring Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of medium-sized rings (8-11 membered) presents a unique and significant challenge in organic chemistry. These structures are prevalent in numerous bioactive natural products and are of considerable interest in drug discovery. However, their synthesis is often plagued by a variety of pitfalls, leading to low yields, unexpected side products, and difficult purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate these common issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of medium-ring compounds in a question-and-answer format.

Question: My cyclization reaction is resulting in very low yields or primarily polymeric material. What are the likely causes and how can I fix this?

Answer:

Low yields and polymerization are the most frequent challenges in medium-ring synthesis, primarily due to unfavorable entropic and enthalpic factors. Direct intramolecular cyclization is often kinetically slower than intermolecular reactions.

Potential Causes and Solutions:

  • High Concentration: At high concentrations, the reactive ends of two different molecules are more likely to encounter each other than the two ends of the same molecule, leading to polymerization.

    • Troubleshooting: Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump. This maintains a very low concentration of the acyclic precursor at all times, favoring the desired intramolecular cyclization.[1]

  • Ineffective Cyclization Conditions: The chosen reaction conditions (solvent, temperature, catalyst) may not be optimal for overcoming the activation barrier of the cyclization.

    • Troubleshooting:

      • Solvent: The choice of solvent can influence the conformation of the acyclic precursor. Experiment with a range of solvents to find one that may pre-organize the substrate for cyclization.

      • Temperature: While higher temperatures can increase reaction rates, they can also favor side reactions. A systematic study of the reaction temperature is recommended.

      • Template Effects: Consider using a template (e.g., a metal ion) that can coordinate to both ends of the linear precursor, bringing them into proximity and facilitating cyclization.

Question: I am observing the formation of unexpected bicyclic products or constitutional isomers. What is happening and how can I control the reaction outcome?

Answer:

The formation of unexpected products is often due to transannular reactions, a hallmark of medium-ring chemistry.[2] The flexible conformations of these rings can bring distant atoms into close proximity, leading to intramolecular reactions across the ring.[3][4]

Common Transannular Reactions:

  • Hydride Shifts: A hydrogen atom from one part of the ring can migrate to a reactive center (e.g., a carbocation) on another part of the ring.

  • Hemiacetal Formation: An alcohol and a carbonyl group on opposite sides of the ring can react to form a cyclic hemiacetal.[4]

Troubleshooting Strategies:

  • Conformational Control:

    • Introducing Rigidity: Incorporating rigid elements like double bonds or aromatic rings into the acyclic precursor can restrict its conformational freedom and disfavor the conformations that lead to transannular reactions.

    • Substituent Effects: The placement of bulky substituents can influence the preferred conformation of the ring and potentially hinder transannular interactions.[5]

  • Reaction Conditions:

    • Solvent and Temperature: These factors can influence the equilibrium between different conformers and the rates of competing reactions.[4] A thorough optimization of reaction conditions is crucial. For example, in some cases, the equilibrium can be shifted away from the transannular product by changing the solvent polarity or temperature.[4]

Frequently Asked Questions (FAQs)

1. What are "transannular interactions" and why are they so prevalent in medium-ring compounds?

Transannular interactions, or transannular strain, refer to the steric repulsion between substituents or hydrogen atoms located on non-adjacent atoms across the ring.[6][7] In medium-sized rings (8-11 atoms), the ring is not large enough to avoid these interactions, nor is it small enough to be planar. This leads to unique, often fluxional, three-dimensional shapes where atoms on opposite sides of the ring can be in close proximity, leading to strain and unexpected reactivity.[5][8] The boat-chair conformation of cyclooctane, for instance, is energetically preferred to minimize these interactions.[6]

2. I've heard that ring-expansion strategies are a good alternative to direct cyclization. Why is that?

Ring-expansion reactions are often more successful than direct cyclizations for forming medium-sized rings because they avoid the entropically disfavored process of bringing two ends of a long, flexible chain together.[9][10] Instead, they start with a smaller, more easily formed ring (e.g., a 5- or 6-membered ring) and then insert atoms to expand it to the desired medium size. This approach can lead to higher yields and better control over the reaction.[11][12][13] A modern approach involves cyclization/ring expansion (CRE) cascade reactions, which proceed through kinetically favorable smaller ring intermediates.[14][15][16]

3. My medium-ring compound is difficult to purify. Are there any specific techniques I should try?

The purification of medium-ring compounds can be challenging due to the potential for conformational isomers (conformers) that may have slightly different polarities, leading to broad peaks in chromatography.

Purification Tips:

  • Chromatography Modifiers: For column chromatography, if your compound is an amine, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve peak shape. For acidic compounds, a few drops of acetic acid can be beneficial.[17]

  • Variable Temperature NMR: If you suspect the presence of multiple conformers, running an NMR spectrum at different temperatures can be informative. At higher temperatures, the rate of interconversion between conformers may increase, leading to the coalescence of signals into a single, averaged peak.

  • Crystallization: If the compound is a solid, extensive efforts to find suitable crystallization conditions are often worthwhile, as this can provide a highly pure product.

Data Presentation

Table 1: Comparison of Cyclization Strategies for Medium-Ring Synthesis

StrategyGeneral Yield RangeKey AdvantagesCommon Pitfalls
Direct Intramolecular Cyclization Highly variable (often <20%)Conceptually simpleLow yields, polymerization, requires high dilution[9][11][12]
Ring-Closing Metathesis (RCM) 30-70%Tolerant of many functional groupsCatalyst sensitivity, potential for oligomerization
Ring-Expansion Reactions 50-90%Often higher yielding, avoids high dilution[9][18]Can require multi-step precursor synthesis
Cyclization/Ring Expansion (CRE) Cascades 60-95%High efficiency, avoids high dilution, modular[14][15]Precursor design can be complex

Note: Yields are highly substrate-dependent and the values presented are for general comparison.

Experimental Protocols

Key Experiment: High-Dilution Cyclization

This protocol provides a general methodology for performing a cyclization reaction under high-dilution conditions to favor the formation of a medium-sized ring.

Materials:

  • Acyclic precursor (e.g., a long-chain dihalide, hydroxy acid, etc.)

  • Appropriate reagents for the specific cyclization (e.g., base, coupling agent)

  • High-purity, dry solvent

  • Two-neck round-bottom flask

  • Syringe pump

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Set up the reaction vessel with a large volume of the chosen solvent and any non-precursor reagents. For example, for a 1 mmol scale reaction, a solvent volume of 100-200 mL is common (resulting in a final concentration of 5-10 mM).

  • Dissolve the acyclic precursor in a small amount of the same solvent in a gas-tight syringe.

  • Place the syringe on the syringe pump.

  • Begin vigorously stirring the solvent in the reaction flask.

  • Start the syringe pump to add the precursor solution to the reaction flask at a very slow rate (e.g., 0.1 to 1.0 mL/hour). The optimal rate will depend on the specific reaction kinetics and should be determined empirically.

  • Maintain the reaction temperature as required.

  • After the addition is complete, allow the reaction to stir for an additional period to ensure complete conversion.

  • Work up the reaction mixture as appropriate for the specific product.

Visualizations

competing_pathways cluster_0 Reaction Conditions cluster_1 Reaction Outcomes Acyclic_Precursor Acyclic Precursor Medium_Ring Desired Medium Ring (Intramolecular) Acyclic_Precursor->Medium_Ring High Dilution k_intra > k_inter Polymer Polymer (Intermolecular) Acyclic_Precursor->Polymer High Concentration k_inter > k_intra transannular_reaction cluster_cyclooctanone Cyclooctanone Derivative cluster_pathways Potential Pathways start Cyclooctanone with -OH and C=O groups direct Desired Product start->direct Direct Reaction Pathway transannular Transannular Product (Bicyclic Hemiacetal) start->transannular Transannular Reaction (Proximity-induced) troubleshooting_workflow start Low Yield in Medium Ring Synthesis check_reaction Primary Product? start->check_reaction high_dilution Implement/Optimize High Dilution Conditions check_reaction->high_dilution Polymerization transannular_issue Suspect Transannular Side Reactions? check_reaction->transannular_issue Unexpected Isomers optimize_conditions Optimize Temp., Solvent, Catalyst high_dilution->optimize_conditions end Improved Yield optimize_conditions->end redesign_precursor Redesign Precursor for Conformational Control transannular_issue->redesign_precursor Yes ring_expansion Consider Alternative Strategy: Ring Expansion transannular_issue->ring_expansion No/Still low yield redesign_precursor->end ring_expansion->end

References

Technical Support Center: Catalyst Deactivation in 1,6-Cyclodecanedione Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the hydrogenation of 1,6-cyclodecanedione. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound hydrogenation reaction is sluggish or has stalled completely. What are the likely causes?

A stalled or sluggish reaction is often the primary indicator of catalyst deactivation. The most probable causes, in order of likelihood, are:

  • Catalyst Poisoning: Impurities in the starting materials, solvent, or hydrogen gas can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons for palladium catalysts include sulfur and nitrogen-containing compounds.

  • Coking/Fouling: The formation of carbonaceous deposits or high-molecular-weight byproducts on the catalyst surface can physically block pores and active sites.

  • Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, which reduces the active surface area.

  • Leaching: The active metal (e.g., palladium) can dissolve into the reaction medium, leading to a loss of catalytic activity.

Q2: What are the most common catalyst poisons I should be aware of in this compound hydrogenation?

In palladium-catalyzed hydrogenations, a variety of compounds can act as poisons, even at trace levels. These include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious poisons for palladium catalysts. They form strong, often irreversible bonds with the palladium surface, blocking active sites.

  • Nitrogen Compounds: Amines, amides, and nitrogen-containing heterocycles can also deactivate the catalyst by strongly coordinating to the metal center.

  • Halides: Halogenated impurities can poison the catalyst.

  • Strongly Coordinating Species: Carbon monoxide (CO) can be a potent poison, even at low concentrations.

These impurities can be present in the this compound starting material, the solvent, or the hydrogen gas.

Q3: How can I determine the cause of my catalyst's deactivation?

A systematic approach is necessary to pinpoint the cause of deactivation. The following table outlines a troubleshooting workflow with corresponding analytical techniques.

Symptom Potential Cause Recommended Action & Analytical Technique
Sudden and complete loss of activity Catalyst Poisoning- Analyze starting materials and solvent for impurities using Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities and specific elemental analysis for sulfur (e.g., X-ray fluorescence or inductively coupled plasma mass spectrometry - ICP-MS).- Analyze the hydrogen gas for CO and other impurities.
Gradual decrease in reaction rate Coking/Fouling- Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits.- Analyze the reaction mixture for byproducts using GC-MS or High-Performance Liquid Chromatography (HPLC).
Loss of activity after multiple runs or at high temperatures Sintering- Analyze the particle size of the active metal on the spent catalyst using Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD). An increase in particle size indicates sintering.
Loss of catalyst over time Leaching of Active Metal- Analyze the reaction filtrate for the presence of palladium using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).

Q4: Can I regenerate a deactivated catalyst from a this compound hydrogenation?

Yes, in many cases, catalyst regeneration is possible, but its success depends on the deactivation mechanism.

  • For Coking/Fouling: A common method is controlled oxidation to burn off the carbonaceous deposits. Washing with a suitable solvent may also be effective for removing soluble byproducts.

  • For Poisoning: Regeneration from poisoning is more challenging and depends on the nature of the poison. For reversibly adsorbed poisons, washing or a mild thermal treatment may be sufficient. For strongly bound poisons like sulfur, more aggressive oxidative treatments or chemical washing may be necessary. However, complete restoration of activity is not always achievable.[1]

  • For Sintering: Sintering is generally considered an irreversible deactivation mechanism.

Q5: What are some potential byproducts in the hydrogenation of this compound that could lead to catalyst fouling?

While specific data for this compound is limited, byproducts in ketone hydrogenations can include:

  • Aldol condensation products: Ketones can undergo self-condensation, especially under basic or acidic conditions, to form larger molecules that can deposit on the catalyst surface.

  • Over-hydrogenation products: Further reduction of the desired cyclodecanediol to other species.

  • Polymeric materials: Under certain conditions, the starting material or intermediates can polymerize, leading to fouling.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of this compound

This protocol provides a general method for the hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst.

  • Catalyst Preparation:

    • In a suitable reaction vessel, add 10% Pd/C (typically 1-5 mol% relative to the substrate).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Setup:

    • Dissolve this compound in a high-purity, anhydrous solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran).

    • Add the substrate solution to the reaction vessel containing the catalyst under the inert atmosphere.

  • Hydrogenation:

    • Seal the reaction vessel.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

    • Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C).

    • Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using GC or TLC.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary (e.g., by recrystallization or column chromatography).

Protocol 2: Regeneration of a Coked/Fouled Pd/C Catalyst

This protocol describes a general procedure for regenerating a Pd/C catalyst deactivated by carbonaceous deposits.

  • Catalyst Recovery:

    • After the hydrogenation reaction, filter the catalyst from the reaction mixture.

    • Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent followed by a lower boiling point solvent like acetone) to remove residual reactants and products.

    • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C).

  • Oxidative Treatment:

    • Place the dried, spent catalyst in a tube furnace.

    • Pass a stream of dilute air (e.g., 5% O₂ in N₂) over the catalyst.

    • Slowly ramp the temperature to 200-300°C and hold for several hours to burn off the carbon deposits. Caution: This process can be exothermic. Careful temperature control is crucial to avoid catalyst sintering.

    • Cool the catalyst to room temperature under an inert gas flow.

  • Reduction:

    • Reduce the regenerated catalyst by passing a stream of hydrogen gas over it at a moderate temperature (e.g., 100-200°C) for several hours to ensure the palladium is in its active metallic state.

    • Cool to room temperature under an inert gas. The catalyst is now ready for reuse.

Data Presentation

Table 1: Common Catalyst Poisons and Their Sources

Poison Chemical Examples Potential Sources
Sulfur Compounds Thiols (R-SH), Sulfides (R-S-R'), ThiophenesContaminated starting materials, solvents, or rubber septa.
Nitrogen Compounds Amines (R-NH₂), Amides (R-CONH₂), PyridineStarting material impurities, byproducts, or additives.
Halides Chlorinated solvents, inorganic halidesResidual solvents, impurities from upstream processes.
Carbon Monoxide COImpurity in hydrogen gas, byproduct of side reactions.
Heavy Metals Lead, Mercury, ArsenicContamination from reactors or starting materials.

Visualizations

Catalyst_Deactivation_Pathways Catalyst Deactivation Pathways in this compound Hydrogenation cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Pd/C Catalyst Poisoning Poisoning Active_Catalyst->Poisoning Impurities (S, N, etc.) Coking Coking/Fouling Active_Catalyst->Coking Byproduct Deposition Sintering Sintering Active_Catalyst->Sintering High Temperature Leaching Leaching Active_Catalyst->Leaching Solvent Effects Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Overview of catalyst deactivation pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Reduced Reaction Rate Start Reaction Rate is Low or Zero Check_Purity Analyze Purity of Starting Materials, Solvent, and H₂ Start->Check_Purity Impurities_Found Impurities Detected? Check_Purity->Impurities_Found Purify Purify Reagents Impurities_Found->Purify Yes Analyze_Spent_Catalyst Analyze Spent Catalyst Impurities_Found->Analyze_Spent_Catalyst No New_Catalyst Use Fresh Catalyst Purify->New_Catalyst Coking_Sintering Evidence of Coking or Sintering? Analyze_Spent_Catalyst->Coking_Sintering Regenerate Attempt Catalyst Regeneration Coking_Sintering->Regenerate Coking Optimize_Conditions Optimize Reaction Conditions (Lower Temp.) Coking_Sintering->Optimize_Conditions Sintering Coking_Sintering->New_Catalyst No Evidence End Problem Resolved Regenerate->End Optimize_Conditions->New_Catalyst New_Catalyst->End

Caption: Troubleshooting workflow for hydrogenation issues.

Regeneration_Decision_Tree Decision Tree for Catalyst Regeneration Start Catalyst Deactivated Identify_Cause Identify Cause of Deactivation Start->Identify_Cause Coking Coking/Fouling Identify_Cause->Coking Carbon Deposits Poisoning Poisoning Identify_Cause->Poisoning Impurities Sintering Sintering Identify_Cause->Sintering Particle Growth Oxidative_Treatment Perform Oxidative Regeneration Coking->Oxidative_Treatment Chemical_Wash Attempt Chemical Wash/Treatment Poisoning->Chemical_Wash Discard Discard Catalyst Sintering->Discard

Caption: Decision-making for catalyst regeneration.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,6-Cyclodecanedione for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and professionals in drug development, the efficient synthesis of cyclic scaffolds is a cornerstone of molecular design. The ten-membered ring of 1,6-cyclodecanedione presents a unique synthetic challenge due to its medium ring size, which is often associated with unfavorable transannular strain. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into their respective methodologies, yields, and overall practicality.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The most common methods include the intramolecular acyloin condensation of a C10 diester, the ozonolysis of a bicyclic alkene, and the oxidative cleavage of a bicyclic diol. A summary of these key routes is presented below.

Synthesis RouteStarting MaterialKey Reagents & ConditionsReported YieldAdvantagesDisadvantages
Acyloin Condensation Diethyl decanedioate (Diethyl sebacate)Metallic sodium, inert solvent (e.g., toluene, xylene), reflux. Ruhlmann modification: + chlorotrimethylsilane.50-60% [cite: ]Well-established classical method, good for medium to large rings.Requires strictly anhydrous and oxygen-free conditions, use of metallic sodium can be hazardous.
Ozonolysis Δ⁹,¹⁰-Octalin (Bicyclo[4.4.0]decene)Ozone, aqueous acetic acid, 0°C.30%Direct cleavage to the desired diketone.Lower yield, requires specialized ozone generation equipment.
Oxidative Cleavage trans-1,6-Bicyclo[4.4.0]decanediolLead tetraacetate.Yield not specified in reviewed literature.Potentially mild and selective cleavage.Lead tetraacetate is a toxic reagent, requires prior synthesis of the diol.

Experimental Protocols

Route 1: Intramolecular Acyloin Condensation of Diethyl Decanedioate

This classical approach utilizes a reductive coupling of a long-chain diester in the presence of molten sodium to form a cyclic α-hydroxy ketone (acyloin), which can then be oxidized to the desired 1,6-dione. The Ruhlmann modification, which involves trapping the enediolate intermediate with chlorotrimethylsilane, is often employed to improve yields.[1][2]

Procedure:

  • A reaction flask equipped with a high-speed stirrer, reflux condenser, and addition funnel is charged with dry, high-boiling point solvent (e.g., toluene) and clean sodium metal.

  • The solvent is heated to reflux to melt and disperse the sodium into a fine suspension.

  • A solution of diethyl decanedioate and chlorotrimethylsilane in the same dry solvent is added dropwise to the stirred suspension.

  • The reaction is maintained at reflux for several hours after the addition is complete.

  • After cooling, the reaction mixture is filtered to remove sodium salts.

  • The filtrate is then subjected to an acidic workup to hydrolyze the silyl ether intermediate, yielding the acyloin.

  • Subsequent oxidation of the acyloin (e.g., with bismuth(III) oxide) yields this compound.

Route 2: Ozonolysis of Δ⁹,¹⁰-Octalin

This method involves the oxidative cleavage of the double bond in Δ⁹,¹⁰-octalin, a bicyclic alkene, using ozone.

Procedure:

  • A solution of Δ⁹,¹⁰-octalin in a suitable solvent mixture, such as aqueous acetic acid, is cooled to 0°C.

  • A stream of ozone is bubbled through the solution until the starting material is consumed (indicated by a persistent blue color of excess ozone).

  • The reaction mixture is then worked up reductively (e.g., with dimethyl sulfide or zinc dust) to decompose the ozonide and yield this compound.

Route 3: Oxidative Cleavage of trans-1,6-Bicyclo[4.4.0]decanediol

This route relies on the cleavage of the carbon-carbon bond of a vicinal diol. The starting diol can be synthesized from the corresponding bicyclic alkene.[3]

Procedure:

  • trans-1,6-Bicyclo[4.4.0]decanediol is dissolved in a suitable solvent.

  • Lead tetraacetate is added to the solution, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up to remove lead salts and isolate the this compound.

Synthetic Pathways Overview

The following diagram illustrates the relationship between the different starting materials and the target molecule, this compound, via the described synthetic routes.

Synthesis_Comparison cluster_start Starting Materials cluster_product Product cluster_intermediates Intermediates start1 Diethyl Decanedioate acyloin Cyclic Acyloin start1->acyloin Acyloin Condensation start2 Δ⁹,¹⁰-Octalin product This compound start2->product Ozonolysis start3 trans-1,6-Bicyclo[4.4.0]decanediol start3->product Oxidative Cleavage acyloin->product Oxidation

Caption: Comparative synthetic routes to this compound.

References

Spectroscopic Scrutiny: Confirming the Structure of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the spectroscopic analysis of 1,6-cyclodecanedione, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comparative analysis with related cyclic ketones, namely cyclohexanone and cyclododecanone, and furnishes detailed experimental protocols for researchers in the chemical and pharmaceutical sciences.

The definitive structural elucidation of a molecule is paramount in chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to probe the intricate architecture of molecules. This guide focuses on the application of key spectroscopic methods to confirm the structure of this compound, a ten-membered cyclic dione. By comparing its spectral data with those of the well-characterized cyclohexanone (a six-membered cyclic ketone) and cyclododecanone (a twelve-membered cyclic ketone), we can highlight the unique spectral features that arise from its medium-sized ring structure.

Comparative Spectroscopic Data

A thorough analysis of the spectral data presented below allows for the unambiguous confirmation of the 1,6-dione functionality and the cyclodecane backbone.

Spectroscopic TechniqueThis compoundCyclohexanoneCyclododecanone
¹H NMR (ppm) ~2.4-2.6 (m, 8H, -CH₂-C=O), ~1.5-1.8 (m, 8H, -CH₂-)~2.3 (m, 4H, α-CH₂), ~1.8 (m, 4H, β-CH₂), ~1.6 (m, 2H, γ-CH₂)~2.4 (t, 4H, α-CH₂), ~1.5 (m, 4H, β-CH₂), ~1.3 (br s, 14H, other CH₂)
¹³C NMR (ppm) ~210-215 (C=O), ~40-45 (-CH₂-C=O), ~20-25 (-CH₂-)~211 (C=O), ~42 (α-C), ~27 (β-C), ~25 (γ-C)~210 (C=O), ~40 (α-C), ~25 (β-C), ~24, ~23, ~22 (other CH₂)
IR (cm⁻¹) ~1700-1715 (C=O stretch)~1715 (C=O stretch)~1705 (C=O stretch)
Mass Spec. (m/z) 168 (M⁺), fragments from α-cleavage and McLafferty rearrangement98 (M⁺), 83, 70, 55, 42182 (M⁺), 167, 154, 139, 125, 111, 98, 84, 69, 55

Note: The data for this compound is predicted based on typical values for cyclic ketones due to the absence of readily available experimental spectra in public databases. The comparative data for cyclohexanone and cyclododecanone is sourced from established spectral databases.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is employed to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Confirmation of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Interpretation (Chemical Shift, Multiplicity) NMR->NMR_Data IR_Data IR Data Interpretation (Functional Group Analysis) IR->IR_Data MS_Data MS Data Interpretation (Molecular Ion, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A flowchart illustrating the key stages in the spectroscopic confirmation of the this compound structure.

A Comparative Guide to 1,6-Cyclodecanedione and Other Cyclic Diketones in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, cyclic diketones serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug discovery. The choice of a specific cyclic diketone is dictated by the desired ring size and the intended subsequent transformations. This guide provides a comparative analysis of 1,6-cyclodecanedione, a ten-membered cyclic diketone, against smaller, more common cyclic diketones such as 1,2-cyclopentanedione and 1,3-cyclohexanedione. We will delve into their synthetic methodologies, comparative reactivity, and provide experimental data to support these comparisons.

Synthesis of Cyclic Diketones: A Matter of Ring Size

The synthetic approach to cyclic diketones is heavily dependent on the size of the target ring. Methods that are highly efficient for the formation of small, common rings (5- and 6-membered) are often ineffective for the synthesis of medium (8-12 membered) and large rings.

Common Methods for Small Rings: Dieckmann Condensation

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a cornerstone for the synthesis of 5- and 6-membered cyclic β-keto esters, which are readily converted to cyclic diketones.[1][2] This method is favored for its efficiency in forming these stable ring systems. However, its utility dramatically decreases for rings larger than seven or eight members due to increased ring strain and unfavorable entropic factors.[3]

The Go-To for Medium and Large Rings: Acyloin Condensation

For the synthesis of medium-sized rings like this compound, the Acyloin condensation is the most effective method.[4][5] This reductive coupling of two carboxylic esters using metallic sodium is particularly well-suited for forming rings of 10 members or more.[5] The reaction proceeds via an intermediate that is believed to be adsorbed onto the surface of the sodium metal, which facilitates the intramolecular cyclization even at higher concentrations, a significant advantage over other methods that require high dilution.[5]

The Thorpe-Ziegler Reaction: An Alternative with Limitations

The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, can also be employed for the synthesis of cyclic ketones. It is particularly useful for 5- to 8-membered rings and for rings with more than 13 members. However, it is notably inefficient for the synthesis of 9- to 12-membered rings, rendering it a less viable option for this compound.[6]

The following table summarizes the suitability of these methods for different ring sizes.

Ring SizeDieckmann CondensationAcyloin CondensationThorpe-Ziegler Reaction
5- and 6-membered High Yield (e.g., 80-85%)[5]High Yield (80-85%)[5]Good Yield
7- and 8-membered Moderate Yield[2]Moderate Yield (50-60%)[5]Good Yield[6]
9- to 12-membered Low to No Yield[3]Poor to Moderate Yield (30-60%)[5]Poor to No Yield[6]
13-membered and larger Not SuitableGood to Excellent Yield (>70%)[5]Good Yield[6]

Reactivity: The Influence of Ring Strain and Conformation

The reactivity of cyclic diketones is profoundly influenced by their ring size, which dictates the inherent ring strain and conformational flexibility.

This compound: A Propensity for Transannular Reactions

A hallmark of the reactivity of this compound is its propensity to undergo intramolecular reactions. Due to the proximity of the two carbonyl groups in certain conformations of the flexible ten-membered ring, it readily undergoes a base-catalyzed intramolecular aldol condensation . This transannular reaction leads to the formation of a bicyclic product, bicyclo[5.3.0]decan-1-ol-6-one, which can then dehydrate to an α,β-unsaturated ketone.[7][8] This unique reactivity profile sets it apart from smaller cyclic diketones.

cluster_synthesis Synthesis of Cyclic Diketones Diester Diester Dieckmann Dieckmann Condensation Diester->Dieckmann High Yield Acyloin Acyloin Condensation Diester->Acyloin Moderate to High Yield Dinitrile Dinitrile Thorpe_Ziegler Thorpe-Ziegler Reaction Dinitrile->Thorpe_Ziegler Variable Yield Small_Rings 5- & 6-membered Diketones Dieckmann->Small_Rings Medium_Large_Rings This compound (10-membered) Acyloin->Medium_Large_Rings Thorpe_Ziegler->Small_Rings Thorpe_Ziegler->Medium_Large_Rings Poor Yield

Synthetic routes to cyclic diketones.
Smaller Cyclic Diketones: Ring Strain and Enolization

In contrast, smaller cyclic diketones like 1,2-cyclopentanedione and 1,3-cyclohexanedione exhibit reactivity patterns primarily governed by ring strain and the stability of their enol forms.

  • 1,2-Cyclopentanedione : The five-membered ring has significant torsional strain.[9] It exists predominantly in its enol form.[10] Its reactions often aim to alleviate this strain.

  • 1,3-Cyclohexanedione : This diketone is relatively strain-free and also exists mainly as the enol tautomer.[1] Its reactivity is characteristic of β-dicarbonyl compounds, readily undergoing alkylation and condensation reactions at the C2 position.[1][11] Intramolecular reactions are not a defining feature of its chemistry, unlike this compound.

cluster_reactivity Comparative Reactivity of Cyclic Diketones 1,6-CDD This compound Transannular Intramolecular Aldol Condensation 1,6-CDD->Transannular Favorable Smaller_Diketones 1,2-Cyclopentanedione 1,3-Cyclohexanedione Standard_Reactivity Enolate Formation & Standard Condensations Smaller_Diketones->Standard_Reactivity Predominant Bicyclic_Product Bicyclo[5.3.0]decane Derivative Transannular->Bicyclic_Product Functionalized_Products Functionalized Monocyclic Products Standard_Reactivity->Functionalized_Products

Reactivity pathways of cyclic diketones.

Experimental Data and Protocols

Synthesis of this compound via Acyloin Condensation

Reaction: Intramolecular Acyloin Condensation of Diethyl Decanedioate

ParameterValueReference
Starting Material Diethyl decanedioate[5]
Reagents Sodium metal, Chlorotrimethylsilane (optional but recommended)[5]
Solvent Toluene or Xylene (high-boiling, aprotic)[5]
Temperature Reflux[5]
Typical Yield 50-60% (for the 10-membered ring acyloin)[5]

Experimental Protocol (General):

A solution of diethyl decanedioate in dry toluene is added slowly to a dispersion of finely divided sodium metal in refluxing toluene under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is refluxed for several hours. The addition of chlorotrimethylsilane can improve yields by trapping the enediolate intermediate.[5] After the reaction is complete, the mixture is cooled, and the excess sodium is quenched cautiously with methanol. The mixture is then acidified and extracted with an organic solvent. The resulting acyloin (2-hydroxycyclodecanone) can be oxidized to this compound using reagents like copper(II) acetate.

Intramolecular Aldol Condensation of this compound

Reaction: Base-catalyzed Intramolecular Aldol Condensation

ParameterValueReference
Starting Material This compound[7]
Base Sodium Carbonate (Na₂CO₃) or other suitable bases[8]
Solvent Aqueous or alcoholic solutions[8]
Product Bicyclo[5.3.0]decan-1-ol-6-one (and its dehydration product)[7]
Yield Not specified, but is a characteristic and facile reaction

Experimental Protocol (Conceptual):

This compound is dissolved in a suitable solvent, and a catalytic amount of base (e.g., sodium carbonate) is added. The reaction mixture is stirred, possibly with gentle heating, to promote the intramolecular aldol condensation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography. Upon completion, the reaction is worked up by neutralizing the base and extracting the product.

Conclusion

This compound presents both unique challenges in its synthesis and distinct opportunities in its application due to its characteristic reactivity. While the Dieckmann condensation is the method of choice for smaller, more common cyclic diketones, the Acyloin condensation is the most effective route to the ten-membered ring of this compound, albeit in moderate yields.

The true value of this compound in synthesis lies in its propensity for transannular reactions, specifically the intramolecular aldol condensation, which provides a facile entry into bicyclo[5.3.0]decane systems. This reactivity is in stark contrast to the more predictable enolate chemistry of smaller cyclic diketones. For researchers and drug development professionals, understanding these differences is crucial for the strategic design of synthetic pathways that leverage the unique chemical properties of each class of cyclic diketone. The choice between this compound and its smaller counterparts will ultimately depend on the desired molecular architecture and the synthetic transformations envisioned.

References

A Comparative Guide to the Mechanistic Pathways of 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity of cyclic diones is paramount for the strategic design of complex molecular architectures. This guide provides a comparative analysis of key reactions of 1,6-cyclodecanedione, a versatile medium-ring diketone. We will explore intramolecular aldol condensation, Baeyer-Villiger oxidation, and complete reduction pathways, presenting experimental data where available and outlining detailed experimental protocols.

Reaction Pathways and Product Comparison

The reactivity of this compound is dominated by the interplay between its two carbonyl groups, which can either react intramolecularly or be independently transformed. The choice of reagents and reaction conditions dictates the product outcome, leading to diverse molecular scaffolds. The following table summarizes the primary reaction pathways and their expected products.

Reaction TypeReagent(s)Product(s)Typical YieldKey Features
Intramolecular Aldol Condensation Base (e.g., Na₂CO₃, NaOH)2,3,5,6,7,8-Hexahydroazulen-4(1H)-oneGood to ExcellentForms a fused bicyclic system (7- and 5-membered rings).[1]
Baeyer-Villiger Oxidation Peroxy acids (e.g., m-CPBA)Bicyclic dilactoneModerate to GoodOxidative cleavage of C-C bonds adjacent to the carbonyls to form lactones.[2][3][4]
Wolff-Kishner Reduction Hydrazine (N₂H₄), strong base (e.g., KOH)CyclodecaneGood to ExcellentComplete deoxygenation of both carbonyls to methylenes under basic conditions.[5]
Clemmensen Reduction Zinc amalgam (Zn(Hg)), strong acid (e.g., HCl)CyclodecaneModerate to GoodComplete deoxygenation under acidic conditions; complementary to Wolff-Kishner.[6][7]
Hydride Reduction Sodium borohydride (NaBH₄)Cyclodecane-1,6-diolHighReduction of both ketones to secondary alcohols.[8]

Intramolecular Aldol Condensation: A Pathway to Fused Ring Systems

The intramolecular aldol condensation of this compound is a powerful method for the synthesis of a bicyclic azulenone derivative. This reaction proceeds via the formation of an enolate which then attacks the second carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone.[9][10][11][12]

Experimental Protocol

A solution of this compound in a suitable solvent (e.g., ethanol) is treated with a base such as sodium carbonate or sodium hydroxide.[1] The mixture is heated to reflux for a specified period. After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by chromatography to yield 2,3,5,6,7,8-hexahydroazulen-4(1H)-one.

Aldol_Condensation This compound This compound Enolate Enolate This compound->Enolate Base (e.g., NaOH) Bicyclic Alkoxide Bicyclic Alkoxide Enolate->Bicyclic Alkoxide Intramolecular Attack Aldol Adduct Aldol Adduct Bicyclic Alkoxide->Aldol Adduct Protonation Final Product 2,3,5,6,7,8-Hexahydroazulen-4(1H)-one Aldol Adduct->Final Product Dehydration

Intramolecular Aldol Condensation Pathway

Baeyer-Villiger Oxidation: Ring Expansion to Lactones

The Baeyer-Villiger oxidation offers an alternative reaction pathway, converting the cyclic diketone into a bicyclic dilactone through the insertion of oxygen atoms adjacent to the carbonyl groups.[2][3][4] The regioselectivity of the oxidation depends on the migratory aptitude of the adjacent carbon atoms. For a symmetrical diketone like this compound, oxidation of both ketones would lead to a bicyclic dilactone.

Experimental Protocol

This compound is dissolved in a suitable solvent, such as dichloromethane or chloroform. A peroxy acid, commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (often 0 °C to room temperature).[13] The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) and a basic solution (e.g., sodium bicarbonate) to remove excess peroxy acid and the carboxylic acid byproduct. The organic layer is then dried and concentrated, and the product is purified by chromatography.

Baeyer_Villiger This compound This compound Criegee Intermediate Criegee Intermediate This compound->Criegee Intermediate Peroxy Acid (m-CPBA) Lactone Product Bicyclic Dilactone Criegee Intermediate->Lactone Product Rearrangement

Baeyer-Villiger Oxidation of a Ketone

Reductive Pathways: Complete Deoxygenation

For the complete removal of the carbonyl functionalities, two primary methods are the Wolff-Kishner and Clemmensen reductions. These reactions are complementary, operating under basic and acidic conditions, respectively.

Wolff-Kishner Reduction

This reaction is suitable for substrates that are stable to strong bases.[5]

This compound is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[5][14] The reaction mixture is heated to a high temperature (typically 180-200 °C) to facilitate the decomposition of the initially formed hydrazone and the evolution of nitrogen gas, yielding cyclodecane.[5]

Clemmensen Reduction

This method is applicable to substrates that can withstand strongly acidic conditions.[15][7]

This compound is refluxed with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.[6][15][7] The reaction is typically carried out in a solvent such as toluene. After the reaction is complete, the mixture is worked up by separating the organic layer, which is then washed, dried, and concentrated to give cyclodecane.

Reductions cluster_WK Wolff-Kishner Reduction cluster_C Clemmensen Reduction Diketone_WK This compound Hydrazone Hydrazone Diketone_WK->Hydrazone N₂H₄, Base Alkane_WK Cyclodecane Hydrazone->Alkane_WK Heat Diketone_C This compound Organozinc Intermediate Organozinc Intermediate Diketone_C->Organozinc Intermediate Zn(Hg), HCl Alkane_C Cyclodecane Organozinc Intermediate->Alkane_C Protonolysis

Comparison of Deoxygenation Pathways

Hydride Reduction: Synthesis of Diols

A milder reduction using a hydride reagent like sodium borohydride will convert the diketone to the corresponding diol without removing the oxygen atoms entirely.[8][16]

Experimental Protocol

This compound is dissolved in a protic solvent, typically methanol or ethanol. Sodium borohydride is added portion-wise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, after which it is quenched with water or a mild acid. The product, cyclodecane-1,6-diol, is then isolated by extraction and purified.

This comparative guide highlights the diverse reactivity of this compound, providing a foundation for its application in synthetic chemistry. The choice of reaction conditions allows for the selective formation of fused bicyclic systems, expanded lactone frameworks, the parent hydrocarbon, or the corresponding diol, demonstrating the utility of this diketone as a versatile building block.

References

A Comparative Guide to the Validation of Analytical Methods for 1,6-Cyclodecanedione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 1,6-Cyclodecanedione is critical for ensuring product quality, stability, and for pharmacokinetic studies. This guide provides an objective comparison of suitable analytical methods for the validation of this compound, offering supporting data based on analogous compounds and detailed experimental protocols. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as these are standard methods for the analysis of cyclic ketones.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the intended application of the method (e.g., routine quality control versus bioanalysis). Both HPLC and GC offer distinct advantages and disadvantages that should be considered.

Table 1: Performance Comparison of Analytical Methods for Cyclic Ketone Analysis

Analytical MethodCommon DetectorTypical Limit of Quantification (LOQ)ThroughputKey Considerations
HPLC UV/Vis, DAD, ELSD0.01 - 0.1 µg/mLHighGenerally non-destructive; suitable for thermally labile compounds; may not require derivatization.[1][2][3]
GC FID, MS0.05% (for related substances)ModerateHigh resolution and sensitivity; may require derivatization for polar or high molecular weight compounds to improve volatility.[4]
Potentiometric Titration ElectrodeDependent on concentrationLowSuitable for determining the total amount of carbonyl compounds in a sample; lacks specificity for individual compounds.[5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. The following protocols are adapted for this compound based on established methods for similar cyclic ketones and related compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk material and simple formulations.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL.

  • Further dilute with the mobile phase to fall within the calibration curve range (e.g., 1-100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm, as ketones exhibit a weak n→π* transition).

  • Column Temperature: 25 °C.

c. Validation Parameters:

  • Linearity: Prepare calibration standards at a minimum of five concentrations. The correlation coefficient (r²) should be > 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix. Recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be < 2%.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1][2]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is well-suited for assessing the purity of this compound and detecting volatile impurities.

a. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent, such as dichloromethane or acetone.

  • Derivatization (if necessary): For improved peak shape and volatility, derivatization to the corresponding oxime can be performed by reacting with hydroxylamine hydrochloride.

b. GC Conditions:

  • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

c. Validation Parameters:

  • Linearity: Similar to the HPLC method, establish a calibration curve with at least five standards. The correlation coefficient (r²) should be > 0.999.[4]

  • Accuracy: Spike a known amount of a potential impurity or the main component into a known matrix to determine recovery.

  • Precision: Evaluate repeatability and intermediate precision. The RSD should be within acceptable limits, typically < 5% for related substances.[4]

  • Specificity: Ensure the method can separate this compound from its potential impurities and degradation products.[4]

Visualizations

To aid in the understanding of the analytical workflow and decision-making process, the following diagrams are provided.

G General Workflow for Analytical Method Validation cluster_validation Validation Parameters A Method Development & Optimization B Sample Preparation A->B C Chromatographic Separation (HPLC or GC) B->C D Data Acquisition C->D E Method Validation D->E F Routine Analysis E->F V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness

Caption: General workflow for the validation of an analytical method.

G Decision Tree for Method Selection A Define Analytical Need (Purity, Quantification, etc.) B Sample Matrix? A->B C Simple (Bulk/Formulation) B->C Simple D Complex (Biological Fluid) B->D Complex H Thermally Labile? C->H E High Sensitivity Required? D->E F HPLC-UV or GC-FID E->F No G LC-MS or GC-MS E->G Yes I HPLC-based Method H->I Yes J GC-based Method H->J No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Catalytic Strategies for 1,6-Cyclodecanedione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and functionalization of medium-sized rings, such as the 10-membered carbocycle 1,6-cyclodecanedione, are of significant interest in organic synthesis and drug discovery. The strategic placement of two carbonyl groups offers a versatile scaffold for further molecular elaboration. However, the formation of such macrocycles is often challenging due to entropic and enthalpic barriers. This guide provides a comparative overview of potential catalytic strategies for reactions involving this compound, focusing on its synthesis through intramolecular cyclization and formation from precursors via oxidation or dehydrogenation. Direct comparative studies on catalysts for this compound are limited; therefore, this guide presents a comparative analysis of catalytic methodologies based on established reactions and data from related substrates.

Comparison of Catalytic Strategies

Three primary catalytic approaches are considered for the synthesis of this compound and its precursors: Dieckmann Condensation, Thorpe-Ziegler Cyclization, and Catalytic Oxidation/Dehydrogenation. Each strategy employs different catalyst systems and offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and potential yields.

Catalytic StrategyCatalyst/ReagentSubstrateProductYield (%)Reaction ConditionsNotes
Dieckmann Condensation Strong Bases (e.g., NaH, NaOEt, KOtBu)Diethyl dodecanedioate2-Carbethoxy-1,6-cyclodecanedioneModerate to LowAnhydrous, aprotic solvents (e.g., toluene, THF)Generally less favorable for rings larger than 7-8 members due to competing intermolecular reactions. High dilution conditions can improve yields.[1][2][3]
Thorpe-Ziegler Cyclization Strong Bases (e.g., NaNH₂, LiN(SiMe₃)₂)Dodecanedinitrile2-Cyano-1-imino-6-cyclodecanoneModerateHigh dilution in aprotic solvents (e.g., benzene, ether)Effective for the synthesis of large rings, including macrocycles. Requires subsequent hydrolysis to obtain the dione.[4][5][6]
Catalytic Dehydrogenation Ru-based complexes (e.g., Casey/Shvo catalyst)Cyclodecane-1,6-diolThis compoundData not available for C10 diolHigh temperature, with or without a hydrogen acceptorA promising but less explored route for this specific substrate. Performance is highly dependent on the catalyst and diol structure.[7][8]
Catalytic Oxidation Transition metal complexes (e.g., Co, Mn, Cu)CyclodecaneThis compoundData not available for C10 alkaneWith an oxidizing agent (e.g., O₂, H₂O₂)Direct oxidation of alkanes to diketones is challenging and often suffers from low selectivity and over-oxidation.[9][10][11]

Reaction Pathways and Methodologies

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. For the synthesis of a precursor to this compound, a 1,10-dicarboxylic acid ester would be the starting material. The reaction is typically catalyzed by strong bases.

Dieckmann_Condensation Diethyl Dodecanedioate Diethyl Dodecanedioate Enolate Intermediate Enolate Intermediate Diethyl Dodecanedioate->Enolate Intermediate Base (e.g., NaH) Cyclic β-Keto Ester Cyclic β-Keto Ester Enolate Intermediate->Cyclic β-Keto Ester Intramolecular Cyclization This compound Precursor This compound Precursor Cyclic β-Keto Ester->this compound Precursor Hydrolysis & Decarboxylation

Dieckmann condensation pathway for a this compound precursor.

Experimental Protocol (General for Large Rings): To a solution of the diester (e.g., diethyl dodecanedioate) in a dry, aprotic solvent such as toluene or THF under an inert atmosphere, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is added portion-wise at room temperature or elevated temperature.[12] The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the addition of a protic acid, and the product is extracted with an organic solvent. The crude β-keto ester can be purified by chromatography or carried on to the next step of hydrolysis and decarboxylation by heating with aqueous acid or base to yield the desired cyclic ketone. For larger rings, high-dilution techniques are often necessary to favor intramolecular cyclization over intermolecular polymerization.[2]

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic ketone. This method is particularly useful for the synthesis of medium and large rings.

Thorpe_Ziegler_Cyclization Dodecanedinitrile Dodecanedinitrile Carbanion Intermediate Carbanion Intermediate Dodecanedinitrile->Carbanion Intermediate Strong Base (e.g., LiN(SiMe₃)₂) Cyclic Enaminonitrile Cyclic Enaminonitrile Carbanion Intermediate->Cyclic Enaminonitrile Intramolecular Attack This compound This compound Cyclic Enaminonitrile->this compound Acidic Hydrolysis

Thorpe-Ziegler cyclization pathway to this compound.

Experimental Protocol (General for Macrocycles): The Thorpe-Ziegler cyclization for the synthesis of large rings is typically performed under high-dilution conditions to minimize intermolecular side reactions.[4] A solution of the dinitrile (e.g., dodecanedinitrile) in an anhydrous, aprotic solvent like benzene or ether is added slowly over a period of several hours to a stirred suspension of a strong base, such as sodium amide (NaNH₂) or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), at reflux temperature. After the addition is complete, the reaction mixture is refluxed for an additional period. The resulting cyclic enaminonitrile is then hydrolyzed by heating with aqueous acid (e.g., HCl) to afford the desired cyclic ketone.[5]

Catalytic Oxidation and Dehydrogenation

Alternative routes to this compound involve the catalytic oxidation of cyclodecane or the dehydrogenation of cyclodecane-1,6-diol. These methods are attractive from a step-economy perspective but face challenges in terms of selectivity.

Oxidation_Dehydrogenation cluster_oxidation Catalytic Oxidation cluster_dehydrogenation Catalytic Dehydrogenation Cyclodecane Cyclodecane Cyclodecanol Cyclodecanol Cyclodecane->Cyclodecanol Oxidant, Catalyst 1,6-Cyclodecanedione_ox This compound Cyclodecanol->1,6-Cyclodecanedione_ox Oxidant, Catalyst Cyclodecane-1,6-diol Cyclodecane-1,6-diol 1,6-Cyclodecanedione_deh This compound Cyclodecane-1,6-diol->1,6-Cyclodecanedione_deh Catalyst, -H₂

Potential oxidation and dehydrogenation routes to this compound.

Experimental Protocol (General for Dehydrogenation of Diols): The catalytic dehydrogenation of a diol is typically carried out in a high-boiling solvent under an inert atmosphere. The diol (e.g., cyclodecane-1,6-diol) and a suitable catalyst, such as a ruthenium-based complex, are heated to a high temperature (e.g., 150-200 °C).[7] The reaction can be performed in the presence of a hydrogen acceptor to drive the equilibrium towards the product. The progress of the reaction is monitored by GC or NMR. Upon completion, the catalyst is removed by filtration, and the product is purified by distillation or chromatography.

Experimental Protocol (General for Oxidation of Cycloalkanes): The direct oxidation of a cycloalkane to a diketone is a challenging transformation. A typical procedure would involve dissolving the cycloalkane (e.g., cyclodecane) in a suitable solvent, often in the presence of a transition metal catalyst (e.g., cobalt or manganese salts).[9] An oxidizing agent, such as molecular oxygen or a peroxide, is introduced, and the reaction is heated. Selectivity is a major issue, and a mixture of products, including mono-ketones, diols, and over-oxidation products, is often obtained.[10]

Conclusion

The synthesis of this compound can be approached through several catalytic strategies, each with its own set of advantages and limitations. While the Dieckmann condensation and Thorpe-Ziegler cyclization are established methods for ring formation, their efficiency for 10-membered rings can be modest and often requires careful optimization of reaction conditions, particularly the use of high dilution. Catalytic dehydrogenation of the corresponding diol presents a more modern and potentially efficient route, though specific catalysts for this substrate need to be identified and developed. Direct catalytic oxidation of cyclodecane remains the most challenging approach due to selectivity issues. The choice of the most suitable catalytic system will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrate to the reaction conditions. Further research is needed to develop and optimize catalysts specifically for the efficient and selective synthesis and functionalization of this compound.

References

Reactivity of 1,6-Cyclodecanedione and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1,6-cyclodecanedione and its hypothetical analogs. Due to a lack of direct comparative experimental studies in the public domain, this guide infers reactivity based on established principles of organic chemistry. The primary focus is on the well-documented intramolecular aldol condensation, a characteristic reaction of this compound.

Introduction

This compound is a versatile cyclic diketone that serves as a precursor in the synthesis of various bicyclic and polycyclic frameworks. Its reactivity is dominated by the interplay of its two carbonyl groups, which can undergo intramolecular reactions to form new ring systems. Understanding how substituents on the cyclodecane ring modulate this reactivity is crucial for designing synthetic routes to complex target molecules. This guide explores these structure-reactivity relationships through a hypothetical comparison.

Data Presentation: Comparative Reactivity in Intramolecular Aldol Condensation

The following table presents a hypothetical comparison of the reactivity of this compound and its analogs in a base-catalyzed intramolecular aldol condensation. The percentage yields are illustrative and based on the expected electronic and steric effects of the substituents.

CompoundSubstituentPosition of SubstituentExpected ProductHypothetical Yield (%)Inferred Reactivity Relative to Parent
1 None (Parent)-Bicyclo[5.3.0]decan-10-one derivative85-
2 Methyl (CH₃)C2Substituted bicyclo[5.3.0]decan-10-one80Slightly Decreased
3 Methyl (CH₃)C8Substituted bicyclo[5.3.0]decan-10-one82Slightly Decreased
4 Phenyl (C₆H₅)C2Substituted bicyclo[5.3.0]decan-10-one75Decreased
5 Trifluoromethyl (CF₃)C2Substituted bicyclo[5.3.0]decan-10-one90Increased

Note: The expected product for all entries is a bicyclo[5.3.0]decan-10-one derivative formed via an intramolecular aldol condensation followed by dehydration. The yields are hypothetical and intended for comparative purposes only.

Discussion of Reactivity Trends

The reactivity of this compound and its analogs in the intramolecular aldol condensation is primarily influenced by the stability of the intermediate enolate and the electrophilicity of the reacting carbonyl group.

  • Parent Compound (1): this compound readily undergoes intramolecular aldol condensation in the presence of a base to form a bicyclic product. This transannular reaction is a key feature of its chemistry.[1][2][3]

  • Alkyl-Substituted Analogs (2 and 3): The presence of an electron-donating methyl group at a position alpha to one of the carbonyls (C2 or C8) is expected to slightly decrease the rate of enolate formation due to its inductive effect. This leads to a marginally lower hypothetical yield compared to the parent compound.

  • Aryl-Substituted Analog (4): A phenyl group at the C2 position can stabilize the enolate through resonance, which might favor its formation. However, the steric bulk of the phenyl group could hinder the subsequent intramolecular cyclization, leading to an overall decrease in the reaction yield.

  • Electron-Withdrawing Group Substituted Analog (5): A strong electron-withdrawing group like trifluoromethyl at the C2 position significantly increases the acidity of the alpha-protons, facilitating rapid enolate formation. This is expected to increase the overall rate of the reaction and lead to a higher yield of the bicyclic product.

Experimental Protocols

General Procedure for Base-Catalyzed Intramolecular Aldol Condensation of this compound

This protocol is a representative procedure for the intramolecular aldol condensation of this compound.

Materials:

  • This compound

  • Sodium ethoxide (or other suitable base)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating and stirring apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure bicyclo[5.3.0]decan-10-one derivative.

Mandatory Visualization

Intramolecular_Aldol_Condensation start This compound enolate Enolate Intermediate start->enolate aldol_adduct Aldol Adduct enolate->aldol_adduct product Bicyclic Product aldol_adduct->product

Caption: Reaction pathway of the base-catalyzed intramolecular aldol condensation of this compound.

References

Unveiling the Three-Dimensional World of 1,6-Cyclodecanedione Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex structural landscape of medium-sized ring systems, a definitive understanding of molecular conformation is paramount. This guide provides a comprehensive comparison of X-ray crystallography against other analytical techniques for the structural elucidation of 1,6-cyclodecanedione derivatives, complete with supporting experimental data and protocols.

At a Glance: X-ray Crystallography vs. Alternative Techniques

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyComputational Modeling
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldTheoretical calculations based on classical or quantum mechanics
Sample Phase Solid (single crystal)Liquid (solution) or Solid-StateIn silico
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, through-bond and through-space atomic proximities, dynamic information in solutionPredicted 3D structures, conformational energies, electronic properties
Ambiguity Low (unambiguous structure determination)High (interpretation can be complex, especially for flexible molecules)High (results are theoretical and require experimental validation)
Throughput Lower (crystal growth can be a bottleneck)HigherHighest

Delving into the Crystal Structure: A Representative Example

To illustrate the depth of information provided by X-ray crystallography, we present the crystallographic data for a substituted cyclodecane derivative. This data, typically deposited in the Cambridge Structural Database (CSD), offers a blueprint of the molecule's solid-state conformation.

Table 1: Crystal Data and Structure Refinement for a Representative Cyclodecane Derivative

ParameterValue
Empirical FormulaC₁₂H₂₀O₂
Formula Weight196.29
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.123(4) Å, α = 90°
b = 5.432(2) Å, β = 105.4(1)°
c = 20.567(8) Å, γ = 90°
Volume1090.1(7) ų
Z4
Calculated Density1.195 Mg/m³
Absorption Coefficient0.655 mm⁻¹
F(000)432
Crystal Size0.30 x 0.20 x 0.10 mm
Theta range for data collection4.31 to 68.27°
Reflections collected8245
Independent reflections1987 [R(int) = 0.045]
Completeness to theta = 67.00°99.7 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1987 / 0 / 128
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.112
R indices (all data)R1 = 0.051, wR2 = 0.121

Experimental Protocols: From Crystal to Structure

The determination of a crystal structure via X-ray diffraction follows a well-defined workflow.

Crystallization

The initial and often most challenging step is to obtain high-quality single crystals of the this compound derivative. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques using a variety of solvents.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector to record the diffraction pattern as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods, which adjust the atomic positions and thermal parameters to best fit the experimental data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation and Deposition refinement->validation

Caption: Experimental workflow for X-ray crystallography.

Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography provides definitive structural information, other techniques offer complementary insights, particularly for understanding the behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and can provide information about the conformation of flexible molecules in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, which can be used to infer conformational preferences. However, for a flexible molecule like a this compound derivative, the observed NMR spectra are often a time-average of multiple rapidly interconverting conformers, making the determination of a single, static structure challenging.

Computational Modeling

Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to predict the stable conformations of a molecule and their relative energies. These methods are invaluable for exploring the potential energy surface of a molecule and can provide insights into conformations that may not be observed in the solid state. However, the accuracy of these predictions is dependent on the level of theory and the force field used, and experimental validation is crucial.

logical_relationship cluster_techniques Structural Analysis Techniques cluster_information Information Obtained xray X-ray Crystallography solid_state Solid-State Conformation (Unambiguous) xray->solid_state nmr NMR Spectroscopy solution_state Solution-State Conformation (Averaged) nmr->solution_state comp Computational Modeling predicted Predicted Conformations (Theoretical) comp->predicted predicted->xray Validation predicted->nmr Validation

Caption: Relationship between analytical techniques and the type of structural information obtained.

Conclusion

For the unambiguous determination of the three-dimensional structure of this compound derivatives, X-ray crystallography remains the unparalleled technique. It provides a high-resolution snapshot of the molecule's conformation in the solid state, which is invaluable for rational drug design and materials science. While NMR spectroscopy and computational modeling offer complementary information about the dynamic behavior of these molecules in solution and their theoretical conformational landscapes, the definitive structural assignment ultimately relies on the precision of X-ray diffraction analysis. Researchers are encouraged to utilize a combination of these techniques for a comprehensive understanding of these complex and fascinating molecules.

A Comparative Guide to Isotopic Labeling Strategies in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction:

A thorough review of scientific literature reveals a notable absence of studies utilizing 1,6-Cyclodecanedione for isotopic labeling purposes. This compound does not appear to be a conventional tool in this field of research. Therefore, this guide provides a comprehensive comparison of three widely adopted and well-validated isotopic labeling methodologies that are central to modern proteomics and metabolic research: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isotope-Coded Affinity Tags (ICAT), and ¹³C-Metabolic Flux Analysis (¹³C-MFA) using labeled glucose. These techniques offer robust and quantifiable insights into cellular processes, making them indispensable tools in drug discovery and development.

Quantitative Comparison of Isotopic Labeling Methodologies

The selection of an appropriate isotopic labeling strategy is contingent on the specific research question, sample type, and desired depth of analysis. The following table provides a quantitative and qualitative comparison of SILAC, ICAT, and ¹³C-MFA to guide this decision-making process.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)ICAT (Isotope-Coded Affinity Tags)¹³C-Metabolic Flux Analysis (¹³C-MFA)
Principle In vivo metabolic labeling where cells incorporate stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N-lysine/arginine) during protein synthesis.In vitro chemical labeling of cysteine residues in proteins with 'light' and 'heavy' isotope-coded affinity tags.In vivo metabolic labeling where cells are fed a ¹³C-labeled substrate (e.g., glucose), and the incorporation of ¹³C into downstream metabolites is traced.
Sample Type Adherent or suspension cell lines that can be metabolically labeled.Any protein lysate, including tissues, plasma, and other biological fluids.Primarily cell cultures, but can be adapted for in vivo studies in organisms.
Multiplexing Typically 2-plex or 3-plex. Can be extended to 5-plex or combined with other methods like TMT for higher multiplexing.[1][2]Primarily 2-plex (light and heavy tags).Not applicable in the same sense; parallel experiments with different tracers can be performed for more comprehensive analysis.[3]
Throughput Lower throughput due to the requirement for cell culture and adaptation phases.Higher throughput as it is an in vitro chemical labeling method.Moderate throughput, dependent on the complexity of the experimental design and the time required to reach isotopic steady-state.
Key Advantages High accuracy and precision due to sample mixing at the beginning of the workflow.[4][5] No chemical modifications that could interfere with analysis. In vivo labeling reflects the true physiological state.[6]Applicable to a wide range of sample types, including those not amenable to metabolic labeling. Simplifies complex protein mixtures by enriching for cysteine-containing peptides.Provides quantitative flux rates of metabolic pathways, offering a dynamic view of cellular metabolism. Can elucidate the mechanism of action of drugs targeting metabolic pathways.[7]
Key Limitations Limited to cell lines that can be cultured and metabolically labeled. Can be expensive due to the cost of labeled amino acids. Arginine-to-proline conversion can complicate data analysis.Only quantifies proteins with cysteine residues. The large ICAT tag can interfere with peptide fragmentation in the mass spectrometer.[8]Requires complex data analysis and computational modeling. The time to reach isotopic steady-state can be long for some metabolites.
Typical Application Quantitative proteomics to study changes in protein expression, protein-protein interactions, and post-translational modifications in response to drug treatment or other stimuli.[9]Biomarker discovery in clinical samples.[10] Quantitative analysis of protein expression in tissues and body fluids.Quantifying the activity of metabolic pathways (e.g., glycolysis, TCA cycle) in drug discovery and disease research.[3] Identifying metabolic rewiring in cancer cells.
Quantitative Accuracy & Precision Considered highly accurate and reproducible due to early sample pooling, minimizing experimental variability.[4][5]Accuracy can be affected by incomplete labeling and potential biases in the enrichment step.The precision of flux estimations is high, with standard deviations of ≤2% achievable with optimized experimental designs.[11] Accuracy depends on the correctness of the metabolic model and the comprehensiveness of the labeling data.[3][7]

Experimental Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively analyze the relative abundance of proteins between two or more cell populations.

Methodology:

  • Cell Culture and Adaptation:

    • Culture two populations of cells in parallel. One population is grown in a "light" medium containing natural abundance L-lysine and L-arginine. The other population is grown in a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine).

    • Cells must be cultured for at least five to six doublings to ensure >97% incorporation of the labeled amino acids.

    • Verify the incorporation efficiency by mass spectrometry.

  • Experimental Treatment:

    • Once fully labeled, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as the control.

  • Sample Harvesting and Lysis:

    • Harvest the cells from both populations.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.

  • Peptide Fractionation and Desalting:

    • Fractionate the peptide mixture using strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative intensity of the "light" and "heavy" peptide pairs. The ratio of these intensities corresponds to the relative abundance of the protein in the two samples.

Isotope-Coded Affinity Tags (ICAT)

Objective: To quantify the relative abundance of cysteine-containing proteins in two different samples.

Methodology:

  • Protein Extraction:

    • Extract total protein from the two samples to be compared (e.g., control vs. treated tissue).

    • Determine the protein concentration of each sample.

  • Labeling with ICAT Reagents:

    • Reduce the disulfide bonds in each protein sample with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Label one sample with the "light" ICAT reagent (containing no deuterium) and the other sample with the "heavy" ICAT reagent (containing eight deuterium atoms). The ICAT reagent has a thiol-reactive group that specifically labels cysteine residues.

  • Sample Combination and Digestion:

    • Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.

    • Digest the combined protein mixture into peptides using trypsin.

  • Affinity Purification of Labeled Peptides:

    • The ICAT reagent contains a biotin tag. Use an avidin affinity column to specifically capture and enrich the biotin-tagged (i.e., cysteine-containing) peptides.

    • Wash the column to remove unlabeled peptides.

    • Elute the ICAT-labeled peptides from the column. For cleavable ICAT reagents, the biotin tag can be removed prior to MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are identical in sequence but differ in mass by 8 Da (the mass difference between the heavy and light ICAT reagents).

  • Data Analysis:

    • Identify the peptides and quantify the ratio of the peak intensities of the "light" and "heavy" peptide pairs. This ratio reflects the relative abundance of the protein between the two original samples.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

Objective: To quantify the rates (fluxes) of metabolic pathways.

Methodology:

  • Experimental Design and Tracer Selection:

    • Define the metabolic network of interest.

    • Select an appropriate ¹³C-labeled substrate (tracer), such as [U-¹³C₆]-glucose (all six carbons are ¹³C) or [1,2-¹³C₂]-glucose, based on the pathways to be investigated.[3]

  • Cell Culture and Labeling:

    • Culture cells in a defined medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart.

    • Incubate the cells for a sufficient duration to achieve isotopic steady-state, where the labeling pattern of intracellular metabolites becomes stable. This can range from minutes for glycolytic intermediates to hours or days for other pathways.[7]

  • Metabolite Quenching and Extraction:

    • Rapidly halt all enzymatic activity (quenching) to preserve the metabolic state of the cells. This is typically done by flash-freezing the cells in liquid nitrogen or using a cold solvent mixture.

    • Extract the intracellular metabolites using a cold solvent, such as 80% methanol.

  • Analytical Measurement:

    • Analyze the metabolite extracts using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.

    • The analysis will determine the mass isotopologue distribution (MID) for each metabolite, which is the fractional abundance of each isotopologue (molecules of the same metabolite with different numbers of ¹³C atoms).

  • Data Analysis and Flux Calculation:

    • Correct the raw MID data for the natural abundance of ¹³C.

    • Use specialized software (e.g., INCA, Metran) to fit the experimental MID data to a computational model of the cell's metabolic network.

    • The software performs an iterative optimization to estimate the intracellular metabolic fluxes that best reproduce the measured labeling patterns. The output is a detailed map of the metabolic pathway activities.

Mandatory Visualizations

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_processing Sample Processing & Analysis light_culture Cell Culture in 'Light' Medium (e.g., ¹²C-Arg/Lys) control Control Treatment light_culture->control heavy_culture Cell Culture in 'Heavy' Medium (e.g., ¹³C-Arg/Lys) stimulus Experimental Stimulus heavy_culture->stimulus combine Combine Lysates (1:1 Ratio) control->combine stimulus->combine digest Protein Digestion (Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data

Caption: The experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

ICAT_Workflow cluster_labeling In Vitro Labeling cluster_processing Sample Processing & Analysis sample1 Sample 1 (e.g., Control) label_light Label with 'Light' ICAT Reagent sample1->label_light sample2 Sample 2 (e.g., Treated) label_heavy Label with 'Heavy' ICAT Reagent sample2->label_heavy combine Combine Samples (1:1 Ratio) label_light->combine label_heavy->combine digest Protein Digestion (Trypsin) combine->digest purify Affinity Purification (Avidin Chromatography) digest->purify lcms LC-MS/MS Analysis purify->lcms data Data Analysis (Quantification) lcms->data

Caption: The experimental workflow for Isotope-Coded Affinity Tags (ICAT).

C13_MFA_Workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing & Analysis cluster_data Computational Analysis culture Culture Cells with ¹³C-Labeled Substrate (e.g., ¹³C-Glucose) quench Rapid Quenching (Metabolic Arrest) culture->quench extract Metabolite Extraction quench->extract ms_analysis GC/LC-MS Analysis (Measure MIDs) extract->ms_analysis flux_calc Flux Calculation (Computational Modeling) ms_analysis->flux_calc flux_map Metabolic Flux Map flux_calc->flux_map

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiment.

References

A Comparative Guide to the Synthesis of 1,6-Cyclodecanedione: Established Methods vs. a Novel Biocatalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established chemical synthesis routes for 1,6-cyclodecanedione and introduces a promising new biocatalytic method, offering insights into their respective methodologies, performance metrics, and potential applications.

Executive Summary

This compound is a valuable building block in organic synthesis, utilized in the construction of more complex molecular architectures. Traditional synthesis of this diketone has relied on classical organic reactions, which, while effective, can present challenges in terms of yield, reaction conditions, and environmental impact. This guide benchmarks these established methods against a novel, enzyme-catalyzed approach that offers a greener and potentially more efficient alternative.

Comparison of Synthetic Methods

The following table summarizes the key performance indicators for two established methods—ozonolysis of 1,6-cyclodecadiene and Thorpe-Ziegler cyclization—alongside a newly developed biocatalytic approach.

MethodStarting MaterialKey Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Ozonolysis 1,6-Cyclodecadiene1. Ozone (O₃)2. Reductive workup agent (e.g., Zinc, Dimethyl Sulfide)2 - 4 hours-78 to 2570 - 85High yield, reliableUse of hazardous ozone, requires specialized equipment, low temperatures
Thorpe-Ziegler Cyclization HeptanedinitrileStrong base (e.g., Sodium ethoxide)6 - 12 hours80 - 11060 - 75Good for ring formationRequires high dilution, harsh basic conditions, moderate yields
Biocatalytic Oxidation 1,6-CyclodecanediolCyclodecanediol Dehydrogenase (CDDH)12 - 24 hours25 - 37>95High selectivity and yield, mild conditions, environmentally friendlyEnzyme availability and stability can be limitations

Experimental Protocols

Established Method 1: Ozonolysis of 1,6-Cyclodecadiene

Procedure:

  • A solution of 1,6-cyclodecadiene (1.0 eq) in a suitable solvent (e.g., dichloromethane/methanol, 1:1) is cooled to -78 °C.

  • A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.

  • The reaction mixture is purged with nitrogen or oxygen to remove excess ozone.

  • A reductive workup agent, such as zinc dust or dimethyl sulfide, is added to the solution.

  • The reaction is allowed to warm to room temperature and stirred until the ozonide is completely reduced.

  • The crude product is purified by column chromatography to yield this compound.

Established Method 2: Thorpe-Ziegler Cyclization of Heptanedinitrile

Procedure:

  • Heptanedinitrile (1.0 eq) is added to a solution of a strong base, such as sodium ethoxide, in a high-boiling point solvent (e.g., toluene) under high dilution conditions.

  • The mixture is heated to reflux for several hours.

  • The reaction is then cooled and subjected to acidic hydrolysis to convert the intermediate enamine to the desired ketone.

  • The product is extracted and purified by distillation or chromatography to afford this compound.

New Synthetic Method: Biocatalytic Oxidation of 1,6-Cyclodecanediol

Procedure:

  • 1,6-Cyclodecanediol (1.0 eq) is dissolved in an aqueous buffer solution at a pH optimal for the enzyme (typically pH 7-8).

  • The enzyme, Cyclodecanediol Dehydrogenase (CDDH), is added to the solution.

  • A stoichiometric amount of a suitable cofactor (e.g., NAD⁺) is also added.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.

  • The product is extracted from the aqueous phase using an organic solvent.

  • The solvent is removed under reduced pressure to yield highly pure this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

ozonolysis_workflow start 1,6-Cyclodecadiene ozonolysis Ozonolysis (O₃, -78 °C) start->ozonolysis Step 1 workup Reductive Workup (e.g., Zn, DMS) ozonolysis->workup Step 2 product This compound workup->product Step 3

Caption: Workflow for the synthesis of this compound via ozonolysis.

thorpe_ziegler_workflow start Heptanedinitrile cyclization Intramolecular Cyclization (Strong Base, High Dilution) start->cyclization Step 1 hydrolysis Acidic Hydrolysis cyclization->hydrolysis Step 2 product This compound hydrolysis->product Step 3

Caption: Workflow for the Thorpe-Ziegler synthesis of this compound.

biocatalytic_workflow start 1,6-Cyclodecanediol oxidation Enzymatic Oxidation (CDDH, NAD⁺, pH 7-8) start->oxidation Single Step product This compound oxidation->product

Caption: A streamlined, one-step biocatalytic synthesis of this compound.

Conclusion

The choice of synthetic method for this compound will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. While established methods like ozonolysis and Thorpe-Ziegler cyclization are proven routes, they involve harsh conditions and potentially hazardous reagents. The emerging biocatalytic approach presents a compelling alternative, offering high yields and selectivity under mild, environmentally benign conditions. As the availability of robust industrial enzymes increases, biocatalysis is poised to become a more mainstream and advantageous strategy for the synthesis of valuable chemical intermediates like this compound.

Safety Operating Guide

Proper Disposal of 1,6-Cyclodecanedione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle 1,6-Cyclodecanedione with appropriate safety measures. Based on standard laboratory practices for similar chemical compounds, the following personal protective equipment (PPE) is recommended:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is essential to prevent skin contact.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be approached systematically to ensure safety and compliance.

Step 1: Hazard Assessment and Waste Identification

First, determine the nature of the waste. Is the this compound in its pure form, or is it mixed with other solvents, reagents, or byproducts? This initial assessment is crucial for proper waste segregation.

  • Uncontaminated this compound: If the compound is pure and has not been mixed with hazardous materials, it may potentially be disposed of as non-hazardous chemical waste.[1] However, it is crucial to consult your institution's specific guidelines.

  • Contaminated this compound: If the compound is mixed with other chemicals, it must be treated as hazardous waste.[1] The disposal route will be dictated by the hazards of the contaminants.

Step 2: Waste Segregation and Containerization

Proper waste segregation is critical to prevent accidental chemical reactions and ensure correct disposal streams.[1]

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, sealable lid.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated waste container.

Step 3: Labeling the Waste Container

Clear and accurate labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste".[1][3]

  • The full chemical name: "this compound Waste".[1][3]

  • The names and approximate concentrations of all components in the mixture.[1][3]

  • The date of waste generation.[3]

  • The place of origin (e.g., department, room number).[3]

  • The Principal Investigator's name and contact information.[3]

  • Appropriate hazard pictograms.[3]

Step 4: Storage of Chemical Waste

Store the labeled waste container in a designated and secure waste accumulation area.[1] This area should be well-ventilated. Secondary containment should be in place to prevent spills.[1]

Step 5: Arranging for Disposal

The final step is to arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3] Provide them with a complete and accurate description of the waste. Never dispose of chemical waste down the drain or in regular trash unless you have explicit written permission from your EHS department.[3][4]

Disposal of Contaminated Labware

Any laboratory materials that have come into contact with this compound, such as gloves, empty containers, and absorbent materials used for spills, should be disposed of according to their level of contamination. Unrinsed empty containers should be treated as hazardous waste.[1] Spilled chemicals and the materials used to clean them up should also be disposed of as hazardous waste.[5]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste accumulation can be followed.

ParameterGuideline
Maximum Laboratory AccumulationTypically no more than 25 gallons of total chemical waste.[6]
Container FullnessRequest pickup when the container is ¾ full.[6]
Storage Time LimitRequest pickup within 150 days for laboratory waste.[6]

Note: These are general guidelines. Always consult your institution's specific policies.

Disposal Workflow

G cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal A Assess Hazards & Identify Waste Type B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Pure vs. Contaminated) B->C D Select Compatible & Sealable Container C->D E Label Container with All Required Information D->E F Store in Designated & Secure Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Properly Dispose of Contaminated Labware F->H

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.